YK11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H34O6 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
methyl 2-[(8R,9S,10R,13S,14S,17R)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/t17-,18+,19+,20-,23-,24?,25-/m0/s1 |
InChI-Schlüssel |
KCQHQCDHFVGNMK-LQAUWLTASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
YK11's Dual-Action Mechanism in Muscle Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic steroidal compound classified as a Selective Androgen Receptor Modulator (SARM) and, more uniquely, as a myostatin inhibitor.[1][2] Its mechanism of action for promoting muscle hypertrophy is distinguished by a dual pathway: partial activation of the androgen receptor (AR) and a significant upregulation of follistatin (Fst), a potent antagonist of myostatin.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's anabolic activity, intended for a scientific audience engaged in drug discovery and development.
Core Mechanism of Action: A Dual Approach
This compound's anabolic effects on skeletal muscle are primarily attributed to two distinct but interconnected mechanisms:
-
Partial Androgen Receptor Agonism: this compound is a partial agonist of the androgen receptor.[3][5] Unlike full agonists like dihydrotestosterone (DHT), this compound activates the AR to a lesser degree and does not induce the N/C terminal interaction required for full transcriptional activation.[6][7] This partial agonism is gene-selective, meaning this compound's activation of the AR can differ depending on the target gene.[7][8] This selectivity may contribute to a more favorable anabolic-to-androgenic ratio compared to traditional anabolic steroids.
-
Myostatin Inhibition via Follistatin Induction: The most notable characteristic of this compound is its ability to significantly increase the expression of follistatin.[4][9] Follistatin is a glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that acts as a negative regulator of muscle growth.[2][6] By inhibiting myostatin, this compound effectively removes a key brake on muscle development, leading to hypertrophy.[1][9] The anabolic effects of this compound have been shown to be largely mediated by this induction of follistatin, as the effects were reversed with an anti-follistatin antibody.[1][4]
Signaling Pathways and Molecular Interactions
This compound initiates a cascade of molecular events that culminate in muscle protein synthesis and hypertrophy.
Androgen Receptor-Mediated Signaling
Upon binding to the AR in muscle cells, this compound triggers the translocation of the AR to the nucleus.[10] While it doesn't induce the N/C interaction typical of full androgens, it still influences the transcription of target genes.[7] This leads to the upregulation of key myogenic regulatory factors (MRFs), including:
-
Myogenic Differentiation Factor (MyoD): A key transcription factor in the determination of the myogenic lineage.[4][6]
-
Myogenic Factor 5 (Myf5): Another critical factor for myogenic determination.[4][6]
-
Myogenin: Important for terminal differentiation of myoblasts into myotubes.[4][6]
Studies have shown that this compound induces the expression of these MRFs more significantly than DHT.[4][6]
Follistatin-Myostatin Signaling Pathway
The induction of follistatin by this compound is a critical and unique aspect of its mechanism. The signaling pathway is as follows:
-
This compound binds to and partially activates the androgen receptor.[3][5]
-
This AR activation leads to an increase in the transcription and subsequent production of follistatin.[4]
-
Secreted follistatin binds to myostatin in the extracellular space, preventing it from binding to its receptor, the activin type IIB receptor (ActRIIB), on muscle cells.[11]
-
The inhibition of myostatin signaling leads to the disinhibition of muscle growth, resulting in hypertrophy.[1][9]
Interestingly, DHT, a potent androgen, does not induce follistatin expression in C2C12 myoblasts, highlighting the unique properties of this compound.[4][6]
Caption: this compound's dual-action signaling pathway for muscle hypertrophy.
Quantitative Data from In Vitro Studies
The majority of quantitative data on this compound's mechanism of action comes from in vitro studies, primarily using C2C12 mouse myoblast cells.
| Parameter | This compound | DHT (Control) | Notes | Reference |
| Myogenic Differentiation | Induces myogenic differentiation of C2C12 cells at 500 nM. | Induces myogenic differentiation. | This compound was found to be more potent in inducing myogenic differentiation than DHT. | [5][6] |
| MRF mRNA Expression | Significantly increases mRNA levels of MyoD, Myf5, and myogenin. | Increases mRNA levels of MRFs. | The induction of MRFs was more significant with this compound treatment compared to DHT. | [4][6] |
| Follistatin (Fst) mRNA Expression | Induces the expression of Fst in C2C12 cells. | Does not induce Fst expression in C2C12 cells. | This effect is AR-dependent and is reversed by an AR antagonist. | [4][6] |
| Anabolic Activity in C2C12 Myoblasts | Shows greater anabolic activity than DHT. | Serves as a positive control for anabolic activity. | [7] | |
| Osteogenic Activity in MC3T3-E1 Cells | Increases cell growth and enhances ALP activity at 0.5 μM. | Also elevates osteoprotegerin and osteocalcin mRNA expression. | [5] | |
| Akt Phosphorylation | Enhances phosphorylation of Akt protein. | Suggests rapid non-genomic signaling. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
C2C12 Myoblast Differentiation Assay
-
Cell Line: C2C12 mouse myoblast cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (growth medium).
-
Differentiation Medium: DMEM supplemented with 2% horse serum.
-
Protocol:
-
C2C12 cells are seeded in appropriate culture plates and grown to confluence in growth medium.
-
To induce myogenic differentiation, the growth medium is replaced with differentiation medium.
-
This compound (e.g., 500 nM) or DHT (e.g., 500 nM) is added to the differentiation medium on day 0.
-
Cells are cultured for a specified period (e.g., 2-4 days).
-
Differentiation is assessed by observing myotube formation and through molecular analyses such as qRT-PCR for MRF expression.
-
-
Neutralization Assay: To confirm the role of follistatin, an anti-Fst antibody can be added to the differentiation medium in the presence of this compound.[6]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of target genes (e.g., MyoD, Myf5, myogenin, Fst).
-
Protocol:
-
Total RNA is isolated from treated and control C2C12 cells using a suitable method (e.g., ISOGEN II).
-
cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., ReverTra Ace® qPCR RT Kit).
-
Real-time qPCR is performed using a SYBR Green-based qPCR mix (e.g., KOD SYBR qPCR Mix) and gene-specific primers.
-
The results are normalized against a housekeeping gene (e.g., β-actin).
-
Relative gene expression is calculated using the ΔΔCt method.
-
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. YK-11 [medbox.iiab.me]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. swolverine.com [swolverine.com]
- 10. researchgate.net [researchgate.net]
- 11. fitscience.co [fitscience.co]
An In-depth Technical Guide on YK11 as a Myostatin Inhibitor and its Effects on Follistatin
Executive Summary
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional anabolic steroids or most non-steroidal SARMs, this compound exhibits a unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) while simultaneously acting as a powerful indirect myostatin inhibitor.[1][3][4] Its primary mechanism for myostatin inhibition is not through direct binding but through the significant upregulation of follistatin (Fst), a natural antagonist of myostatin.[5][6][7] Preclinical in vitro studies have demonstrated that this compound induces myogenic differentiation more potently than dihydrotestosterone (DHT), an effect largely attributed to its ability to increase follistatin expression.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate the function of this compound.
Introduction to this compound
This compound, or (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally derived from DHT.[1][8] It is classified as a SARM because it selectively binds to androgen receptors, theoretically promoting anabolic effects in muscle and bone with fewer androgenic side effects than traditional steroids.[3] What distinguishes this compound is its steroidal structure and its unique gene-selective activity, which leads to the induction of follistatin, a key regulator of muscle mass.[1][5]
Myostatin (also known as GDF-8) is a member of the transforming growth factor-β (TGF-β) superfamily and is a potent negative regulator of skeletal muscle growth.[3][4] It controls muscle size by inhibiting myoblast proliferation and differentiation.[4] Consequently, inhibiting myostatin is a highly sought-after strategy for therapeutic interventions in muscle-wasting diseases like sarcopenia, cachexia, and muscular dystrophy.[9] this compound represents a novel approach to myostatin inhibition by leveraging the body's own regulatory systems through the induction of follistatin.[2][6][10]
Core Mechanism of Action
The anabolic effects of this compound are mediated through a distinct two-pronged mechanism involving partial androgen receptor agonism and robust follistatin induction.
Partial Agonism at the Androgen Receptor
This compound binds to the androgen receptor and acts as a partial agonist.[1][5][11] Unlike full agonists such as DHT, this compound does not induce the N-terminal/C-terminal (N/C) interaction of the AR, which is a requisite step for full transcriptional activation of many androgen-responsive genes.[1][5][8] This gene-selective activation allows this compound to stimulate specific anabolic pathways without triggering the full spectrum of androgenic effects.[5] The anabolic activity of this compound is dependent on the AR, as its effects are diminished by AR antagonists like flutamide.[5]
Upregulation of Follistatin Expression
The most significant aspect of this compound's mechanism is its ability to dramatically increase the expression of follistatin. In vitro studies on C2C12 myoblasts (muscle precursor cells) show that treatment with this compound, but not DHT, leads to a significant increase in follistatin mRNA.[5][7] This suggests a unique downstream effect of this compound's partial AR activation. The induction of follistatin is critical for this compound's myogenic effects; experiments have shown that the use of an anti-follistatin antibody reverses the enhanced muscle differentiation caused by this compound.[5][6][7]
Indirect Inhibition of the Myostatin Signaling Pathway
Follistatin is a secreted glycoprotein that functions as a natural inhibitor of myostatin and other TGF-β family members, such as activin A.[2][12] By binding directly to myostatin in the extracellular space, follistatin prevents it from binding to its cell surface receptor, the Activin Type IIB Receptor (ActRIIB).[9] This blockade prevents the subsequent phosphorylation of downstream signaling proteins Smad2 and Smad3, which would otherwise translocate to the nucleus to inhibit the transcription of myogenic genes.[9][13] By increasing follistatin levels, this compound effectively suppresses the myostatin signaling cascade, thereby removing the natural brake on muscle growth and promoting myogenesis.[2][3]
Quantitative Analysis of Myogenic Effects
The primary research elucidating this compound's mechanism provides quantitative data on its effects on myogenic gene expression in C2C12 cells. The tables below summarize these findings.
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression
| Treatment (500 nM, 4 days) | MyoD (Fold Change vs. Control) | Myf5 (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) |
| DHT | ~2.5 | ~2.0 | ~3.0 |
| This compound | ~4.0 | ~3.5 | ~5.5 |
| Data are approximated from graphical representations in Kanno et al., 2013.[5][7] this compound treatment resulted in a more significant induction of key MRFs compared to the full androgen receptor agonist DHT. |
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression
| Treatment (500 nM) | Timepoint | Fst mRNA (Fold Change vs. Control) |
| DHT | 4 days | No significant change |
| This compound | 2 days | ~3.5 |
| This compound | 4 days | ~5.0 |
| Data are approximated from graphical representations in Kanno et al., 2013.[5][7] This highlights the unique ability of this compound to induce follistatin, which DHT does not share in this cell line. |
Key Experimental Protocols
The following protocols are foundational to understanding and validating the mechanism of this compound.
In Vitro Myogenic Differentiation Assay
This assay assesses the ability of a compound to induce muscle cell differentiation.
-
Cell Line: C2C12 mouse myoblasts.
-
Methodology:
-
Cell Seeding: Plate C2C12 cells in a multi-well format and grow to confluence in growth medium (DMEM with 10% fetal bovine serum).
-
Differentiation Induction: Replace growth medium with differentiation medium (DMEM with 2% horse serum).
-
Treatment: Add this compound (e.g., 500 nM), DHT (500 nM), or vehicle control (EtOH) to the differentiation medium.
-
Incubation: Culture cells for 2 to 4 days to allow for the formation of multinucleated myotubes.
-
Analysis: Fix the cells and perform immunostaining for a marker of terminal differentiation, such as Myosin Heavy Chain (MyHC). Visualize and quantify myotube formation via microscopy.
-
Quantification of Gene Expression (qRT-PCR)
This protocol is used to measure changes in mRNA levels of target genes like follistatin and MRFs.
-
Methodology:
-
Cell Culture and Treatment: Treat C2C12 cells with this compound as described in 4.1 for the desired time period (e.g., 2 or 4 days).
-
RNA Isolation: Wash cells with PBS and lyse them. Isolate total RNA using a commercial kit (e.g., ISOGEN II).[5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., ReverTra Ace® qPCR RT Kit).[5]
-
Quantitative PCR: Perform qPCR using SYBR Green chemistry with primers specific for follistatin, MyoD, Myf5, myogenin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Follistatin Neutralization Assay
This experiment confirms that follistatin is the key mediator of this compound's anabolic effects.
-
Methodology:
-
Follow the myogenic differentiation protocol (4.1).
-
In a parallel treatment group, co-incubate the C2C12 cells with this compound (500 nM) and a neutralizing anti-follistatin antibody.[5][7]
-
After the incubation period, assess myogenic differentiation (e.g., MyHC expression).
-
Analysis: Compare the level of differentiation in the this compound-only group to the this compound + anti-Fst antibody group. A significant reduction in differentiation in the presence of the antibody confirms that follistatin is a critical downstream effector.[5][7]
-
Quantification of Follistatin Protein (ELISA)
This assay measures the amount of follistatin protein secreted by the cells into the culture medium.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect the target protein.
-
Methodology:
-
Sample Collection: Collect the cell culture medium from C2C12 cells treated with this compound or control.
-
ELISA Procedure: Use a commercial human/mouse follistatin immunoassay kit (e.g., from R&D Systems).[14]
-
Add standards and collected media samples to the antibody-coated wells of a 96-well plate.
-
Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a measurable colorimetric signal.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of follistatin based on the standard curve.[14][15]
-
Workflow and Logical Visualizations
The following diagrams illustrate the experimental process and logical flow of this compound's action.
Conclusion
This compound operates through a sophisticated and unique mechanism that distinguishes it from other anabolic agents. As a partial agonist of the androgen receptor, it selectively modulates gene expression to potently induce follistatin, a key endogenous inhibitor of myostatin.[1][5] This action effectively removes a critical barrier to muscle growth, leading to enhanced myogenic differentiation. The dependence of its anabolic effects on this follistatin-mediated pathway has been confirmed through neutralization studies.[5][7] While the preclinical data are compelling, this compound remains an experimental compound that has not undergone human clinical trials, and its complete safety and efficacy profile is not yet established.[6][16][17] Further research is necessary to fully understand its therapeutic potential for muscle-related disorders.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. medisearch.io [medisearch.io]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YK-11 [medbox.iiab.me]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. swolverine.com [swolverine.com]
- 13. mdpi.com [mdpi.com]
- 14. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing lean muscle mass in mice via nanoparticle-mediated hepatic delivery of follistatin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Partial Agonism of YK11 on the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects in musculoskeletal tissues.[1] Unlike traditional androgens, this compound exhibits a unique mechanism of action characterized by partial agonism of the androgen receptor (AR) coupled with the induction of follistatin, a potent myostatin inhibitor.[1][2] This dual action contributes to its significant myogenic and osteogenic properties, making it a subject of extensive preclinical research. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's partial agonism on the androgen receptor. Detailed experimental protocols and quantitative data from key in vitro studies are presented to facilitate further investigation and drug development efforts in this area.
Introduction
Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects.[1] this compound, a synthetic steroidal SARM, is structurally derived from dihydrotestosterone (DHT).[1] Its unique pharmacological profile as a partial agonist and a myostatin inhibitor distinguishes it from other SARMs.[1][2] This guide delves into the core mechanisms of this compound's interaction with the androgen receptor, providing a technical foundation for researchers in the field.
Molecular Mechanism of this compound
This compound exerts its effects on muscle and bone tissue through a dual mechanism:
-
Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor and induces its translocation to the nucleus.[3] However, it does not promote the full transcriptional activation typical of potent androgens like DHT because it fails to induce the necessary N/C-terminal interaction of the receptor.[1][3] This results in a partial, yet significant, activation of androgen-responsive genes.
-
Induction of Follistatin: A key feature of this compound's anabolic activity is its ability to significantly increase the expression of follistatin.[2][4] Follistatin is a glycoprotein that binds to and inhibits myostatin, a negative regulator of muscle growth.[2] By inhibiting myostatin, this compound effectively removes a brake on muscle development, leading to enhanced myogenesis.[2]
Signaling Pathways
The biological effects of this compound are mediated through the modulation of distinct signaling pathways.
Androgen Receptor Signaling
Upon binding to this compound, the androgen receptor translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This partial activation leads to the transcription of genes involved in myogenesis and osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
An In-depth Technical Guide on the Chemical Structure and Synthesis of YK11
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1][2] Structurally derived from dihydrotestosterone (DHT), this compound is unique among SARMs due to its steroidal backbone.[1] It functions as a partial agonist of the androgen receptor (AR).[1][3][4] Notably, this compound's mechanism of action is dual-fold; it not only interacts with the androgen receptor but also significantly increases the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2][5] This guide provides a comprehensive overview of the chemical structure, an improved synthesis protocol, and the signaling pathways associated with this compound.
Chemical Structure and Properties
This compound, with the IUPAC name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate, is a complex steroidal molecule.[1] Its chemical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1] |
| CAS Number | 1370003-76-1[1][5] |
| Molecular Formula | C₂₅H₃₄O₆[1][5][6][7][8] |
| Molecular Weight | 430.541 g·mol⁻¹[1][7] |
| Synonyms | Myostine; (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester[1][9] |
Synthesis of this compound
An improved synthesis method for this compound involves a palladium-catalyzed diastereoselective cyclization carbonylation.[9] A previously reported method utilized PdCl₂(CH₃CN)₂ as a catalyst, which resulted in a 43% yield and a 5:1 mixture of diastereomers that were difficult to separate.[9] The improved synthesis enhances both the yield and the diastereoselectivity.[9]
Quantitative Data on Improved Synthesis
The following table summarizes the results of the palladium-catalyzed cyclization carbonylation of the precursor molecule (1) under various conditions to synthesize this compound (2).[9]
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (2a/2b) |
| 1 | L1 | MeOH | 25 | 48 | 63 | 8:1 |
| 2 | L1 | MeOH/DMSO (10/1) | 25 | 48 | 68 | 9:1 |
| 3 | L2 | MeOH/DMSO (10/1) | 25 | 48 | 60 | 6:1 |
| 4 | L3 | MeOH/DMSO (10/1) | 25 | 48 | 55 | 5:1 |
| 5 | L1 | MeOH/DMSO (10/1) | -10 | 48 | 74 | 12:1 |
Data sourced from "Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound".[9]
Experimental Protocol: Improved Synthesis of this compound (2a)
This protocol is based on the improved synthesis method which provides a higher yield and diastereoselectivity.[9]
Materials and Reagents:
-
Precursor molecule (1) (1.34 g, 3.9 mmol)
-
p-benzoquinone (649 mg, 6.0 mmol)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Carbon monoxide (CO)
-
Palladium(II) trifluoroacetate (Pd(tfa)₂) (66.5 mg, 0.20 mmol)
-
Chiral ligand L1 (131 mg, 0.30 mmol)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged with the precursor (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a MeOH/DMSO (10:1) solvent mixture.[9]
-
The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide. The apparatus is purged with carbon monoxide.[9]
-
A solution of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and ligand L1 (131 mg, 0.30 mmol) in 10 mL of MeOH/DMSO (10:1) is added dropwise to the stirred solution via a syringe at -10 °C.[9]
-
The reaction mixture is stirred for 48 hours at -10 °C.[9]
-
After 48 hours, the mixture is diluted with CH₂Cl₂ (150 mL) and washed with 5% aqueous NaOH (100 mL).[9]
-
The organic layer is dried over MgSO₄ and then concentrated under reduced pressure.[9]
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate (6:1) mixture. This affords this compound (1.26 g, 74% yield) as a mixture of diastereomers with a ratio of 12:1.[9]
-
The major diastereomer (2a) can be further purified and isolated by flash chromatography and subsequent recrystallization from hexane/ethyl acetate to yield a single crystal of this compound (2a).[9]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the improved synthesis of this compound.
Caption: Workflow for the improved synthesis of this compound.
Signaling Pathways
This compound's primary mechanisms of action involve partial agonism of the androgen receptor and inhibition of myostatin through the upregulation of follistatin.[1][2][4] It has also been shown to activate the Akt signaling pathway, which is a key regulator of osteoblast proliferation and differentiation.[10]
Androgen Receptor (AR) Partial Agonism
This compound binds to the androgen receptor and induces its translocation to the nucleus, where it can selectively modulate the expression of target genes.[4][7] However, it does not induce the N/C-terminal interaction required for full receptor activation, leading to its classification as a partial agonist.[1][7]
Caption: this compound's partial agonism of the androgen receptor.
Myostatin Inhibition Pathway
A key feature of this compound is its ability to increase the production of follistatin, an antagonist of myostatin.[1][4] By inhibiting myostatin, this compound effectively removes a brake on muscle growth, leading to its potent anabolic effects.[2][11]
Caption: this compound's myostatin inhibition pathway via follistatin.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. medisearch.io [medisearch.io]
- 4. guidechem.com [guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. GSRS [precision.fda.gov]
- 7. medkoo.com [medkoo.com]
- 8. YK-11 | C25H34O6 | CID 119058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound | MDPI [mdpi.com]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. swolverine.com [swolverine.com]
In-vitro studies on YK11's anabolic potential
An In-Depth Technical Guide to the In-Vitro Anabolic Potential of YK11
Introduction
(17α,20E)-17,20-[(1-Methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as this compound, is a synthetic, steroidal compound classified as a selective androgen receptor modulator (SARM).[1][2][3] First synthesized and studied by Yuichiro Kanno in 2011, this compound has garnered significant interest for its potent anabolic effects demonstrated in preclinical, in-vitro settings.[2][3] Structurally derived from dihydrotestosterone (DHT), this compound is unique among SARMs due to its steroidal backbone and its distinct mechanism of action that extends beyond classical androgen receptor (AR) agonism.[1][4]
This technical guide provides a comprehensive overview of the in-vitro studies investigating this compound's anabolic potential, focusing on its molecular mechanisms, experimental validation, and quantitative outcomes. The content is intended for researchers, scientists, and drug development professionals engaged in the study of muscle and bone biology.
Core Mechanism of Action
This compound exerts its anabolic effects through a dual mechanism: partial activation of the androgen receptor and robust induction of follistatin, a potent myostatin antagonist.
Partial Androgen Receptor Agonism
In-vitro assays confirm that this compound binds to and activates the androgen receptor.[2][4] However, it functions as a partial agonist, meaning it does not induce the full transcriptional activation typical of potent androgens like DHT.[1][5] Specifically, this compound does not promote the N-terminal/C-terminal (N/C) interaction within the AR, a conformational change required for maximal receptor activity.[1][6][7][8] This partial agonism leads to a gene-selective transactivation, where this compound modulates the expression of a specific subset of androgen-responsive genes.[2][5]
Myostatin Inhibition via Follistatin Induction
The most distinctive feature of this compound's anabolic activity is its ability to significantly increase the expression of follistatin (Fst).[1][6] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that acts as a powerful negative regulator of muscle mass.[3][9] By upregulating follistatin, this compound effectively removes the natural brake on muscle growth imposed by myostatin.[3][9]
This induction of follistatin is AR-dependent, as the effect is diminished by the co-treatment with AR antagonists like hydroxyflutamide or by siRNA-mediated knockdown of the AR.[8][10][11] Notably, this effect is unique to this compound, as treatment with DHT does not produce a similar increase in follistatin expression.[6][7][8]
Quantitative In-Vitro Data on Myogenic Differentiation
The primary model for studying the myogenic potential of this compound is the mouse myoblast cell line C2C12.[6][8] Studies consistently show that this compound is a more potent inducer of myogenic differentiation than the endogenous androgen DHT.[1][8]
Effects on Myogenic Regulatory Factors (MRFs) and Follistatin
This compound treatment leads to a significant upregulation of key MRFs, including MyoD, Myf5, and myogenin, which are essential for muscle cell differentiation.[6][7] The magnitude of this induction is greater than that observed with DHT treatment.[6][7][10] The reversal of this compound-mediated differentiation by an anti-follistatin antibody underscores the critical role of the follistatin pathway.[6][7]
| Parameter | Cell Line | Treatment | Concentration | Duration | Result | Reference |
| Follistatin (Fst) mRNA | C2C12 | This compound | 500 nM | 2-4 days | Significant increase vs. control | [8][11] |
| Follistatin (Fst) mRNA | C2C12 | DHT | 500 nM | 2-4 days | No significant change vs. control | [8] |
| Myf5, MyoD, Myogenin mRNA | C2C12 | This compound | 500 nM | - | More significant induction than DHT | [6][10] |
| Myosin Heavy Chain (MyHC) | C2C12 | This compound | 500 nM | 7 days | Enhanced protein levels vs. control | [8] |
| MyHC Protein | C2C12 | DHT | 500 nM | 7 days | Enhanced protein levels vs. control | [8] |
| This compound-induced Fst mRNA | C2C12 | This compound + Hydroxyflutamide | 500 nM + 10 µM | 6 hours | Upregulation significantly reduced | [10][11] |
| This compound-induced Myf5 mRNA | C2C12 | This compound + Anti-Fst Antibody | 500 nM | 4 days | Upregulation reversed | [6][8] |
Quantitative In-Vitro Data on Osteogenic Activity
This compound has also demonstrated anabolic effects on bone cells in vitro, using the MC3T3-E1 mouse osteoblast precursor cell line.[5][12] Its activity suggests potential applications in conditions involving bone loss.
Effects on Osteoblast Proliferation and Differentiation
Similar to its effects in muscle cells, this compound promotes the proliferation and differentiation of osteoblasts via the androgen receptor.[5] It also activates the PI3K/Akt signaling pathway, a non-genomic action of the AR that contributes to cell proliferation.[5]
| Parameter | Cell Line | Treatment | Concentration | Duration | Result | Reference |
| Cell Proliferation | MC3T3-E1 | This compound | 0.5 µM | 96 hours | Increased cell growth, similar to DHT | [5] |
| Cell Proliferation | MC3T3-E1 | This compound + AR Antagonist | 0.5 µM | 96 hours | Proliferative effect reversed | [5] |
| Akt Phosphorylation | MC3T3-E1 | This compound | - | 15 min | Increased p-Akt levels, similar to DHT | [5] |
| Osteoprotegerin & Osteocalcin mRNA | MC3T3-E1 | This compound | - | 14 days | Increased expression vs. untreated cells | [5][12] |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | This compound | 0.1–1.0 µM | - | Increased activity (marker of early differentiation) | [12][13] |
| Mineralization | MC3T3-E1 | This compound | - | - | Accelerated mineralization | [5] |
Experimental Protocols
The following sections detail the methodologies for key in-vitro experiments used to characterize this compound's anabolic potential.
C2C12 Myogenic Differentiation Assay
-
Cell Culture: Mouse myoblast C2C12 cells are cultured in a growth medium (GM), typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO₂ atmosphere.[14]
-
Induction of Differentiation: When cells reach 80-90% confluency, the GM is replaced with a differentiation medium (DM). DM consists of DMEM supplemented with 2% horse serum.[8][14]
-
Treatment: The DM is supplemented with this compound (e.g., 500 nM), DHT (e.g., 500 nM as a positive control), or a vehicle control (e.g., ethanol).[8] For inhibition studies, AR antagonists (e.g., hydroxyflutamide) or neutralizing antibodies (e.g., anti-follistatin antibody) are added.[8]
-
Assay Duration: Cells are maintained in the treatment medium for a period ranging from 2 to 7 days, with the medium changed daily.[8]
-
Analysis:
-
mRNA Expression: RNA is extracted at specified time points (e.g., 6 hours to 4 days) and analyzed by quantitative real-time PCR (qRT-PCR) to measure the expression of genes like Myf5, MyoD, myogenin, and follistatin.[8][10]
-
Protein Expression: Cells are harvested (e.g., on Day 7), and protein lysates are analyzed by immunoblotting (Western blot) for differentiation markers like Myosin Heavy Chain (MyHC).[8]
-
Immunofluorescence: Cells are fixed and stained for MyHC to visualize myotube formation. Differentiation and fusion indices are calculated by counting nuclei within MyHC-positive myotubes.[14]
-
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the androgen receptor.
-
Cell Line: A suitable host cell line that does not endogenously express AR, such as HEK293 cells, is used.[15]
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression plasmid for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE).
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[15]
-
-
Treatment: After transfection, cells are treated with varying concentrations of this compound, a full agonist like DHT (positive control), and a vehicle control for 24 hours.[15]
-
Analysis: Cell lysates are collected, and the activity of both luciferases (firefly and Renilla) is measured using a luminometer. The ARE-driven luciferase activity is normalized to the control luciferase activity to determine the level of AR activation.
Conclusion
In-vitro evidence robustly demonstrates that this compound is a potent anabolic agent with a unique dual mechanism of action. As a partial agonist of the androgen receptor, it stimulates myogenic and osteogenic pathways. Critically, its distinctive ability to induce follistatin expression allows it to inhibit myostatin, unlocking a powerful pathway for muscle development that is not activated by DHT.[6][8] The quantitative data from C2C12 and MC3T3-E1 cell lines consistently show that this compound promotes the expression of key differentiation markers to a degree often exceeding that of DHT.[6][13] These findings establish this compound as a compelling compound for further research in the development of therapies for muscle-wasting disorders and bone diseases. However, it must be emphasized that this compound is an experimental compound not approved for human use, and these in-vitro findings have not yet been translated to human clinical studies.[1][15]
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. fitscience.co [fitscience.co]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. swolverine.com [swolverine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sportstechnologylabs.com [sportstechnologylabs.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Role of YK11 in Myogenic Differentiation of C2C12 Myoblasts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the myogenic activity of the selective androgen receptor modulator (SARM), YK11, with a specific focus on its effects on C2C12 myoblasts. This compound has been identified as a potent inducer of myogenic differentiation, surpassing the effects of the endogenous androgen, dihydrotestosterone (DHT).[1][2] The primary mechanism of action for this compound-mediated myogenesis in C2C12 cells is through the upregulation of follistatin (Fst), an antagonist of myostatin, in an androgen receptor (AR)-dependent manner.[1][3][4] This document consolidates the current understanding of this compound's role in myogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction
This compound is a steroidal SARM that exhibits partial agonist activity on the androgen receptor.[5] Unlike many other SARMs, this compound possesses a unique mechanism of action that involves the induction of follistatin, a key regulator of muscle growth.[1][6] This dual functionality as a SARM and a myostatin inhibitor makes this compound a compound of significant interest in the fields of muscle biology and therapeutic development for muscle-wasting disorders.[7] The C2C12 cell line, a subclone of murine myoblasts, serves as a well-established in vitro model for studying myogenesis, the process of muscle cell formation.[8] This guide will explore the intricate role of this compound in promoting the differentiation of these myoblasts into mature myotubes.
Quantitative Data Summary
The myogenic potential of this compound has been quantified through the analysis of key myogenic regulatory factors (MRFs) and follistatin expression in C2C12 cells. The following tables summarize the significant findings from in vitro studies.
Table 1: Effect of this compound and DHT on the mRNA Expression of Myogenic Regulatory Factors (MRFs) in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| This compound | Significantly higher than DHT | Significantly higher than DHT | Significantly higher than DHT |
| DHT | Increased compared to control | Increased compared to control | Increased compared to control |
Data adapted from Kanno Y, et al. (2013). The study reported that the induction of Myf5, MyoD, and myogenin was more significant with this compound treatment compared to DHT.[1][3][4]
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |
| This compound | Significant induction |
| DHT | No significant induction |
Data adapted from Kanno Y, et al. (2013). This highlights a key mechanistic difference between this compound and DHT in C2C12 cells.[1][3][9]
Table 3: Role of Androgen Receptor (AR) and Follistatin (Fst) in this compound-Mediated Myogenesis
| Experiment | Observation | Conclusion |
| This compound + AR Antagonist (Flutamide) | Upregulation of MRFs by this compound was reversed. | This compound's myogenic effects are AR-dependent.[2][3] |
| This compound in AR Knockdown C2C12 Cells | Induction of Fst by this compound was abolished. | This compound induces Fst expression via the AR.[10] |
| This compound + Anti-Fst Antibody | This compound-mediated myogenic differentiation was reversed. | Follistatin is essential for the anabolic effect of this compound.[1][3] |
This table summarizes the results of key mechanistic experiments that elucidate the signaling cascade initiated by this compound.[2][3][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures described in the literature.
Signaling Pathways
Caption: this compound signaling pathway in C2C12 myoblasts.
Experimental Workflows
Caption: General experimental workflow for studying this compound's effects.
Caption: Workflow for mechanistic studies of this compound action.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature studying this compound and C2C12 myoblasts.
C2C12 Cell Culture and Myogenic Differentiation
-
Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][8] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Induction of Differentiation: To induce myogenic differentiation, C2C12 cells are grown to approximately 80-90% confluency. The growth medium is then replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum.[3][8] The differentiation medium is replaced every 24-48 hours.
This compound and DHT Treatment
-
Stock solutions of this compound and DHT are typically prepared in ethanol (EtOH) or dimethyl sulfoxide (DMSO).
-
For treatment, this compound or DHT is added to the differentiation medium at a final concentration of 500 nM.[3] A vehicle control (e.g., EtOH) is run in parallel.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from C2C12 cells at specified time points after treatment using a suitable RNA isolation reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green chemistry. The mRNA expression levels of target genes (MyoD, Myf5, myogenin, Fst) are quantified.
-
Normalization: The expression of target genes is normalized to a stable housekeeping gene, such as β-actin.[3] Note: The specific primer sequences used in the key study by Kanno et al. (2013) were not provided in the publication.
Western Blotting
-
Protein Extraction: C2C12 cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against a myogenic marker, such as myosin heavy chain (MyHC).[3]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Androgen Receptor (AR) Inhibition Studies
-
Antagonist Treatment: To confirm the role of the AR, C2C12 cells are co-treated with this compound (500 nM) and the AR antagonist flutamide (10 µM).[3]
-
siRNA-mediated Knockdown: For more specific inhibition, C2C12 cells can be transfected with small interfering RNA (siRNA) targeting the AR. A non-targeting scrambled siRNA is used as a control.[10] Transfection is typically performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
Follistatin Neutralization Assay
-
To determine the necessity of follistatin in this compound-mediated myogenesis, C2C12 cells are treated with this compound (500 nM) in the presence of a neutralizing anti-follistatin antibody.[3]
-
A control group is treated with this compound and a non-specific IgG antibody.
-
The effect on myogenic differentiation is then assessed by measuring the expression of MRFs.[3]
Conclusion
The selective androgen receptor modulator, this compound, demonstrates a potent ability to induce myogenic differentiation in C2C12 myoblasts. Its mechanism of action is distinct from that of traditional androgens like DHT, primarily through the androgen receptor-dependent upregulation of follistatin. This leads to the inhibition of myostatin and a subsequent increase in the expression of key myogenic regulatory factors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in the field of muscle biology and drug development, facilitating further investigation into the therapeutic potential of this compound and similar compounds.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. gelomics.com [gelomics.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
The Discovery and Initial Research of YK11: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the initial discovery and foundational research on (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11. First reported by Japanese researcher Yuichiro Kanno in 2011, this compound was identified as a novel steroidal selective androgen receptor modulator (SARM).[1][2] Subsequent research by Kanno and his team further elucidated its unique mechanism of action, demonstrating its potent myogenic activity through the induction of follistatin, a myostatin inhibitor.[3][4] This whitepaper synthesizes the key findings from Kanno's initial publications, presenting the quantitative data, experimental protocols, and signaling pathways in a comprehensive format for the scientific community.
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in other tissues.[5] In 2011, Yuichiro Kanno and colleagues introduced a novel steroidal compound, this compound, and characterized it as a partial agonist of the AR.[2][6] This initial study laid the groundwork for a subsequent investigation in 2013, which revealed this compound's distinctive ability to promote myogenic differentiation via a mechanism involving the upregulation of follistatin (Fst).[3][7] This dual functionality as a SARM and a myostatin inhibitor makes this compound a compound of significant interest in the fields of muscle wasting disorders and performance enhancement research.
Core Findings of Yuichiro Kanno's Initial Research
Kanno's initial research on this compound was primarily detailed in two key publications in the Biological & Pharmaceutical Bulletin in 2011 and 2013. The core findings from these studies are summarized below.
This compound as a Partial Agonist of the Androgen Receptor
In his 2011 publication, Kanno first described this compound as a partial agonist of the androgen receptor.[2] This was established through a series of in vitro experiments, including luciferase reporter assays and mammalian two-hybrid assays.[8] A key finding was that this compound activates the AR without inducing the amino/carboxyl-terminal (N/C) interaction, which is a characteristic of full agonists like dihydrotestosterone (DHT).[2]
Myogenic Differentiation Activity of this compound
The 2013 study by Kanno's team focused on the effects of this compound on the myogenic differentiation of C2C12 myoblasts.[3][7] The research demonstrated that this compound induces the expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin, to a greater extent than DHT.[3][7]
Induction of Follistatin: A Novel Mechanism of Action
A pivotal discovery from the 2013 paper was that this compound, but not DHT, significantly induces the expression of follistatin (Fst), a potent inhibitor of myostatin.[3][7] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic strategy for increasing muscle mass. The study further showed that the myogenic effects of this compound were reversed by an anti-Fst antibody, confirming the critical role of follistatin in this compound's anabolic activity.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from Kanno's publications on the effects of this compound on gene expression in C2C12 myoblasts.
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | MyoD mRNA Expression (Fold Change vs. Control) | Myf5 mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| This compound | Significantly higher than DHT | Significantly higher than DHT | Significantly higher than DHT |
| DHT | Increased | Increased | Increased |
Note: Specific fold-change values and statistical significance were not detailed in the publicly available abstracts but the 2013 paper indicates a more significant induction by this compound compared to DHT.[3][7]
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Follistatin (Fst) mRNA Expression (Fold Change vs. Control) |
| This compound | Significant Induction |
| DHT | No Significant Induction |
Note: The 2013 study by Kanno et al. clearly demonstrated the induction of Fst mRNA by this compound, a phenomenon not observed with DHT treatment.[3][7]
Experimental Protocols
The following sections detail the methodologies employed in Yuichiro Kanno's initial research on this compound.
Cell Culture and Myogenic Differentiation of C2C12 Myoblasts
-
Cell Line: C2C12 mouse myoblast cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation Medium: DMEM supplemented with 2% horse serum.
-
Protocol: C2C12 cells were cultured in growth medium until they reached confluence. To induce myogenic differentiation, the growth medium was replaced with differentiation medium. Cells were then treated with this compound (500 nM), DHT (500 nM), or a vehicle control.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.
-
Protocol:
-
Total RNA was extracted from treated and control C2C12 cells.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR was performed using SYBR Green chemistry with primers specific for the target genes.
-
Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).
-
Immunoblotting
-
Objective: To detect the protein levels of myogenic markers.
-
Protocol:
-
C2C12 cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Luciferase Reporter Assay
-
Objective: To assess the activation of the androgen receptor by this compound.
-
Protocol:
-
Cells were co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.
-
Transfected cells were treated with varying concentrations of this compound, DHT, or a vehicle control.
-
Cell lysates were collected, and luciferase activity was measured using a luminometer.
-
Results were expressed as relative luciferase units (RLU).
-
Mammalian Two-Hybrid Assay
-
Objective: To investigate the ligand-dependent N/C interaction of the androgen receptor.
-
Protocol:
-
Cells were co-transfected with two expression vectors: one encoding the AR N-terminal domain fused to a GAL4 DNA-binding domain, and the other encoding the AR C-terminal ligand-binding domain fused to a VP16 activation domain. A reporter plasmid containing GAL4 upstream activation sequences linked to a luciferase gene was also co-transfected.
-
Transfected cells were treated with this compound, DHT, or a vehicle control.
-
Luciferase activity was measured to determine the extent of the N/C interaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in myoblasts and the general experimental workflows used in Kanno's research.
Caption: Proposed signaling pathway of this compound in myogenic differentiation.
Caption: General experimental workflow for studying myogenic effects.
Conclusion
The initial research conducted by Yuichiro Kanno and his team provided the seminal characterization of this compound as a unique SARM with a dual mechanism of action. By acting as a partial agonist of the androgen receptor and a potent inducer of the myostatin inhibitor follistatin, this compound demonstrated significant potential as a myogenic agent in preclinical studies. This foundational work has spurred further investigation into the therapeutic potential and safety profile of this compound and similar compounds. The detailed experimental protocols and quantitative findings presented in this whitepaper serve as a valuable resource for researchers and drug development professionals continuing to explore the complex pharmacology of selective androgen receptor modulators.
References
- 1. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Osteogenic Effects of YK11: Impact on Bone Mineralization and Osteoblast Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive technical overview of the selective androgen receptor modulator (SARM), YK11, and its effects on bone formation. This compound has demonstrated significant potential in promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone synthesis.[1][2] Research indicates that its mechanism of action is mediated through the androgen receptor (AR), triggering downstream signaling cascades, including the non-genomic PI3K/Akt pathway and the BMP2/Smad pathway, which are crucial for osteogenesis.[1][2][3][4] this compound upregulates key osteoblastic markers, such as alkaline phosphatase (ALP), osteocalcin (OCN), and osteoprotegerin (OPG), and enhances bone mineralization.[1][5] This guide synthesizes the current quantitative data, details the experimental protocols used in key studies, and visualizes the molecular pathways involved, offering a valuable resource for professionals in bone biology and drug development.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs).[6] Unlike traditional anabolic steroids, SARMs are designed to harness the beneficial anabolic effects on muscle and bone while minimizing androgenic side effects on other tissues.[7]
This compound is a novel, synthetic steroidal SARM that has garnered attention for its potent anabolic activity.[8] It functions as a partial agonist of the androgen receptor with gene-selective properties.[5][8] While initially investigated for its myostatin-inhibiting properties in muscle tissue, subsequent research has revealed its significant osteogenic (bone-forming) potential.[1][7] Studies show that this compound effectively promotes the proliferation and differentiation of osteoblasts and enhances bone mineralization, suggesting its potential application in treating conditions like osteoporosis and other bone-wasting diseases.[1][3] This whitepaper consolidates the scientific evidence regarding this compound's impact on bone cell activity and mineralization.
Core Mechanism of Action in Osteoblasts
This compound exerts its osteogenic effects primarily by binding to and activating the androgen receptor (AR) in bone cells. This interaction initiates downstream signaling pathways that drive the processes of cell proliferation and differentiation. The pro-osteogenic effects of this compound are significantly diminished when an AR antagonist is introduced, confirming the receptor's central role.[1][3]
PI3K/Akt Signaling Pathway
A key mechanism for this compound is the rapid, non-genomic activation of the PI3K/Akt signaling pathway.[1] Upon binding to the AR in the cytosol, this compound facilitates the interaction between the AR and the p85α regulatory subunit of Phosphoinositide 3-kinase (PI3K). This activates PI3K, leading to the phosphorylation of Akt.[1] Phosphorylated Akt (p-Akt) is a critical regulator that promotes both the proliferation and differentiation of osteoblasts.[1][2]
BMP2/Smad Signaling Pathway
Further research indicates that this compound may also regulate osteogenic differentiation through the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway.[3][4] Treatment with this compound has been shown to increase the expression of BMP2. BMP2 is a potent growth factor that initiates a signaling cascade by phosphorylating Smad proteins (Smad1/5/9).[4] These phosphorylated Smads then translocate to the nucleus to regulate the expression of key osteogenic transcription factors like Runx2, driving the differentiation of mesenchymal stem cells into mature osteoblasts.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from in vitro studies on this compound's effects on osteoblast activity.
Table 1: Effects of this compound on Osteoblast Proliferation
| Cell Line | This compound Concentration | Observation | Reference |
|---|---|---|---|
| MC3T3-E1 Mouse Osteoblasts | 0.5 µM | Accelerated cell proliferation, comparable to 0.01 µM DHT. | [1] |
| Bone Marrow Stem Cells (BMSCs) | 2 µM | Promoted BMSC proliferation. |[3][4] |
Table 2: Effects of this compound on Osteogenic Marker Expression
| Marker | Cell Line | This compound Concentration | Observation | Reference |
|---|---|---|---|---|
| Alkaline Phosphatase (ALP) | MC3T3-E1 | Not specified | Increased ALP activity, a marker of osteoblastic maturation. | [1][5] |
| Alkaline Phosphatase (ALP) | BMSCs | 1, 2, 4 µM | Increased ALP activity and staining intensity. | [4][9] |
| Osteoprotegerin (OPG) mRNA | MC3T3-E1 | Not specified | Increased mRNA expression at day 4 and day 14. | [1] |
| Osteocalcin (OCN) mRNA | MC3T3-E1 | Not specified | Increased mRNA expression at day 4 and day 14. | [1] |
| Runx2, Opn, Ocn, Bmp2 mRNA | BMSCs | 0.25 - 4 µM | Dose-dependent increase in mRNA expression. | [4] |
| Phosphorylated Akt (p-Akt) | MC3T3-E1 | Not specified | Increased p-Akt protein levels after 15 minutes of treatment. |[1] |
Table 3: Effects of this compound on Bone Mineralization
| Cell Line | This compound Concentration | Duration | Observation | Reference |
|---|---|---|---|---|
| MC3T3-E1 Mouse Osteoblasts | Not specified | 21 days | Increased calcium deposits observed via Alizarin Red S staining. | [1] |
| Bone Marrow Stem Cells (BMSCs) | 1, 2, 4 µM | Not specified | Increased formation of mineralized nodules. |[4][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture
-
Cell Lines: Studies have primarily utilized MC3T3-E1 mouse pre-osteoblastic cells and primary bone marrow-derived mesenchymal stem cells (BMSCs).[1][3]
-
Culture Medium: Cells are typically cultured in α-MEM (Alpha-Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Differentiation Medium: To induce osteogenic differentiation, the culture medium is supplemented with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).[1]
Cell Proliferation (MTS Assay)
-
Seeding: Osteoblastic cells (e.g., MC3T3-E1) are seeded into 96-well plates at a specified density.[1]
-
Treatment: After cell adherence, the medium is replaced with fresh medium containing this compound (e.g., 0.5 µM), a positive control (e.g., DHT 0.01 µM), and a vehicle control (e.g., DMSO). For inhibition studies, an AR antagonist is co-administered.[1]
-
Incubation: Cells are incubated for a defined period (e.g., 96 hours).[1]
-
MTS Reagent: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[10]
-
Incubation: The plate is incubated for 1-4 hours at 37°C.[10]
-
Measurement: The absorbance is read at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mineralization Assay (Alizarin Red S Staining)
-
Culture and Treatment: Cells are cultured in differentiation medium and treated with this compound for an extended period (e.g., 21 days).[1]
-
Fixation: The cell layer is washed with PBS and fixed with 4% paraformaldehyde for 10-15 minutes.
-
Staining: The fixed cells are washed and stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
-
Washing: Excess stain is removed by washing thoroughly with deionized water.
-
Visualization: The stained mineralized nodules (calcium deposits) appear bright orange-red and can be imaged using a microscope.[1][4]
Gene Expression Analysis (RT-qPCR)
-
Cell Lysis and RNA Extraction: Cells are cultured and treated with this compound for a specific duration (e.g., 4 or 14 days). Total RNA is then extracted using a suitable kit (e.g., TRIzol).[1]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative PCR is performed using the synthesized cDNA, gene-specific primers (for OPG, OCN, Runx2, etc.), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Conclusion and Future Directions
The available scientific evidence strongly supports the role of this compound as a potent osteogenic agent. Its ability to stimulate osteoblast proliferation and differentiation through AR-mediated activation of the Akt and BMP2/Smad signaling pathways highlights its therapeutic potential.[1][3] By increasing the expression of crucial bone formation markers and enhancing mineralization, this compound demonstrates promise as a candidate for the development of new treatments for osteoporosis and other conditions characterized by low bone mineral density.[1][5]
Future research should focus on in vivo animal models to validate these in vitro findings, assessing this compound's impact on bone mineral density, bone strength, and fracture healing. Furthermore, a deeper investigation into its tissue selectivity and long-term safety profile is essential before it can be considered for clinical applications. The unique dual mechanism of promoting bone formation and potentially muscle mass makes this compound a compelling subject for further study in the field of musculoskeletal medicine.
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. medisearch.io [medisearch.io]
- 7. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 8. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of YK11: A Deep Dive into its Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YK11 is a novel investigational steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. Preclinical data suggest that this compound not only acts as a partial agonist of the androgen receptor (AR) but also functions as a potent myostatin inhibitor by upregulating the expression of follistatin (Fst). This dual activity points towards a promising therapeutic potential for conditions characterized by muscle wasting and bone density loss. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings from in vitro and in vivo studies, and outlining the experimental protocols employed in this research.
Mechanism of Action
This compound's primary mechanism of action involves partial agonism of the androgen receptor. Unlike full agonists like dihydrotestosterone (DHT), this compound activates the AR without inducing the N/C terminal interaction, leading to a more selective gene regulation profile.[1] A key differentiator for this compound is its ability to significantly increase the expression of follistatin, a well-known antagonist of myostatin.[2][3] Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[4] By inhibiting myostatin, this compound effectively removes a key brake on muscle growth and differentiation.[4][5]
dot
In Vitro Preclinical Data
Myogenic Differentiation in C2C12 Myoblasts
Studies utilizing the C2C12 mouse myoblast cell line have been pivotal in elucidating the myogenic potential of this compound. These studies consistently demonstrate that this compound promotes myogenic differentiation, with some evidence suggesting it is more potent than DHT in this regard.[1]
Table 1: Summary of In Vitro Myogenic Effects of this compound in C2C12 Cells
| Parameter | This compound Treatment | Control/Comparator | Key Findings | Reference |
| Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin) | 500 nM this compound | 500 nM DHT | This compound induced a more significant increase in MRF expression compared to DHT. | [1][5] |
| Follistatin (Fst) mRNA Expression | 500 nM this compound | 500 nM DHT | This compound significantly induced Fst expression, an effect not observed with DHT treatment. | [2][5] |
| Myogenic Differentiation | 500 nM this compound + anti-Fst antibody | 500 nM this compound | The pro-myogenic effects of this compound were reversed by a neutralizing antibody against follistatin. | [2][5] |
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum.
-
Treatment: Cells are treated with this compound (e.g., 500 nM dissolved in a suitable solvent like DMSO) or a vehicle control. Dihydrotestosterone (DHT) can be used as a positive control.
-
Analysis:
-
qRT-PCR: Total RNA is extracted from cells at various time points (e.g., 2 and 4 days) to quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Gene expression is normalized to a housekeeping gene such as β-actin.[2]
-
Western Blot: Whole-cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed to detect the protein levels of markers for terminal myogenic differentiation, such as Myosin Heavy Chain (MyHC).[6]
-
Immunofluorescence: Cells are fixed and stained for MyHC to visualize the formation of myotubes. Nuclei are counterstained with DAPI.[6]
-
dot
Osteogenic Effects in MC3T3-E1 Osteoblasts
This compound has also demonstrated anabolic effects on bone cells. Studies using the MC3T3-E1 mouse osteoblast precursor cell line show that this compound promotes osteoblast proliferation and differentiation.[7]
Table 2: Summary of In Vitro Osteogenic Effects of this compound in MC3T3-E1 Cells
| Parameter | This compound Treatment | Control/Comparator | Key Findings | Reference |
| Cell Proliferation | 0.5 µM this compound | 0.01 µM DHT | This compound increased cell proliferation, and this effect was reversed by an AR antagonist. | [8] |
| Mineralization | This compound treatment for 21 days | Solvent control | This compound treatment resulted in observable calcium deposits. | [8] |
| Osteogenic Marker Expression | This compound treatment | Untreated cells | Increased expression of osteoprotegerin and osteocalcin. | [7] |
| Akt Phosphorylation | 0.5 µM this compound for 15 min | Untreated cells | This compound rapidly increased the phosphorylation of Akt, suggesting activation of non-genomic AR signaling. | [8] |
-
Cell Culture: MC3T3-E1 cells are cultured in a suitable medium, such as alpha-MEM, supplemented with FBS and antibiotics.
-
Treatment: Cells are treated with this compound (e.g., 0.5 µM) or DHT as a positive control. An androgen receptor antagonist can be used to confirm AR-mediated effects.[8]
-
Analysis:
-
Cell Proliferation Assay (MTS): Cell proliferation is measured at different time points (e.g., 96 hours) using an MTS assay.[8]
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured.
-
Mineralization Assay (Alizarin Red S Staining): After prolonged culture (e.g., 21 days), cells are stained with Alizarin Red S to visualize calcium deposition.[8]
-
qRT-PCR: Expression of osteoblast-specific markers like osteoprotegerin and osteocalcin is quantified.
-
Western Blot: Phosphorylation of key signaling proteins like Akt is assessed after short-term treatment (e.g., 15 minutes) to investigate rapid non-genomic signaling.[8]
-
In Vivo Preclinical Data
Sepsis-Induced Muscle Wasting in a Mouse Model
A study investigating the effects of this compound in a mouse model of sepsis induced by E. coli K1 infection demonstrated its potential to mitigate muscle wasting and improve survival.[9][10]
Table 3: Summary of In Vivo Effects of this compound in a Mouse Model of Sepsis
| Parameter | This compound Treatment | Control | Key Findings | Reference |
| Survival Rate (within 72h) | 350 mg/kg this compound | Vehicle | Increased survival rate by 20%. | [9] |
| Survival Rate (within 72h) | 700 mg/kg this compound | Vehicle | Increased survival rate by 40%. | [9] |
| Serum Endotoxin Levels | This compound treatment | Vehicle | Significantly reduced endotoxin levels. | [9] |
| Inflammatory Cytokines in Lungs (TNF-α, IL-1β, IL-6, etc.) | This compound treatment | Vehicle | Significantly reduced levels of pro-inflammatory cytokines. | [9] |
| Organ Damage Markers (AST, ALT, BUN) | This compound treatment | Vehicle | Alleviated levels of organ damage markers. | [10] |
| Bacterial Clearance | This compound treatment | Vehicle | Promoted bacterial clearance from organs. | [9] |
| Muscle and Fat Mass | This compound treatment | Vehicle | Prevented a decrease in muscle mass and an increase in fat mass. | [10] |
-
Animal Model: Eight-week-old male BALB/c mice are used.[9]
-
This compound Administration: Mice are orally administered this compound (e.g., 350 or 700 mg/kg) daily for a period of 10 days.[9]
-
Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).[9]
-
Monitoring and Analysis:
-
Survival: Survival rates are monitored for a specified period (e.g., 75 hours).[9]
-
Serum Analysis: Blood samples are collected to measure endotoxin levels and markers of organ damage (AST, ALT, BUN).[9]
-
Cytokine Analysis: Lung tissues are homogenized to measure the levels of inflammatory cytokines using ELISA.[9]
-
Bacterial Load: Organs such as the lungs, liver, kidneys, and spleen are homogenized and plated on LB agar to determine bacterial clearance.[9]
-
Body Composition: Body weight, muscle mass, and fat mass are measured.[10]
-
dot
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YK11 in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and solubility of the selective androgen receptor modulator (SARM) YK11 in common research solvents. Detailed protocols for solubility and stability assessment are included to ensure accurate and reproducible experimental outcomes.
This compound: A Profile
This compound is a synthetic steroidal SARM known for its potent anabolic effects on muscle and bone tissue.[1][2] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1][2] Its unique mechanism of action also involves the induction of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[3][4] This dual action makes this compound a compound of significant interest in preclinical research.
Solubility of this compound
The solubility of a research compound is a critical parameter for the design of in vitro and in vivo experiments. This compound is a lipophilic molecule with poor aqueous solubility. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 4.31[3] | Sonication is recommended for dissolution.[3] |
| Ethanol | ~1[1][2] | Purge with an inert gas.[1] |
| Methanol | ~1[1][2] | Purge with an inert gas.[1] |
| Acetonitrile | ~1[1][2] | Purge with an inert gas.[1] |
| Polyethylene Glycol 400 (PEG400) | ≥10 | Based on commercially available solutions. |
| Propylene Glycol | Unknown[5] | - |
| Water | Insoluble[4][5] | - |
Note: The provided solubility data is for research purposes only. It is recommended to perform independent solubility testing for your specific research needs.
Stability of this compound
This compound is known to be an unstable compound, particularly susceptible to hydrolysis. Due to a labile orthoester-derived moiety, it undergoes substantial metabolic conversion in vivo, to the extent that intact this compound may not be detectable in elimination studies.[6] This inherent instability necessitates careful handling and storage of this compound solutions to ensure the integrity of experimental results.
Key Stability Considerations:
-
Hydrolytic Instability: this compound is prone to hydrolysis, especially in aqueous and acidic conditions.
-
Storage: Stock solutions of this compound in anhydrous organic solvents should be stored at -20°C or -80°C for long-term stability.[1][3] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.
-
Working Solutions: It is recommended to prepare fresh working solutions from a stock solution immediately before use.[3]
Due to the lack of specific public data on the degradation kinetics of this compound in different solvents, it is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on the specific requirements of your research.
Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected research solvents (e.g., DMSO, Ethanol, PEG400)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol for Assessing Solution Stability (Stability-Indicating HPLC Method)
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent over time. A stability-indicating HPLC method that can separate the intact this compound from its degradation products is crucial for this analysis.
Materials:
-
This compound stock solution in the solvent of interest
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C, room temperature at 25°C, and an incubator at an elevated temperature for accelerated stability testing).
-
Light-protective containers (e.g., amber vials or vials wrapped in aluminum foil).
Procedure:
-
Preparation of Stability Samples: Prepare a solution of this compound in the solvent of interest at a known concentration. Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, and photostability).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution in triplicate using the validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Storage: Store the vials under the different conditions. For photostability, expose the samples to a light source as per ICH Q1B guidelines, alongside a control sample protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks for longer-term), withdraw a vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it in triplicate using the HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Prepare a solution of this compound in a mild acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Prepare a solution of this compound in a mild basic solution (e.g., 0.1 M NaOH). Incubate at a controlled temperature and collect samples at different intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: Expose a solid sample of this compound or a solution to high temperatures (e.g., 70°C) and analyze at different time points.
-
Photodegradation: Expose a solution of this compound to a UV light source and analyze at different time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using an HPLC method, preferably with a mass spectrometer (LC-MS), to identify and characterize the degradation products.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows for solubility and stability testing.
Caption: this compound Signaling Pathway.
Caption: Solubility Determination Workflow.
Caption: Stability Testing Workflow.
References
Application Notes and Protocols for In-Vitro Assays Using YK11 on Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of YK11, a selective androgen receptor modulator (SARM), on muscle cells in an in-vitro setting. The primary focus is on utilizing the C2C12 mouse myoblast cell line, a well-established model for studying myogenesis.
This compound has been identified as a partial agonist of the androgen receptor (AR).[1][2] Its anabolic effects on muscle are largely attributed to its ability to increase the expression of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[1][3][4][5] This induction of follistatin is dependent on the androgen receptor.[3] In-vitro studies have demonstrated that this compound promotes myogenic differentiation by upregulating key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, often more significantly than dihydrotestosterone (DHT).[3][6][7][8]
The following protocols provide a framework for researchers to replicate and build upon these findings.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in-vitro assays with this compound on C2C12 muscle cells, based on published literature.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression.
| Target Gene | Treatment (500 nM this compound) | Duration | Expected Outcome (Fold Change vs. Control) | Reference |
| Myf5 | This compound | 4 days | Significant Increase | [3][8] |
| MyoD | This compound | 4 days | Significant Increase | [3][8] |
| Myogenin | This compound | 4 days | Significant Increase | [3][8] |
| Follistatin (Fst) | This compound | 2 and 4 days | Significant Increase | [3][8] |
| Follistatin (Fst) | DHT (500 nM) | 2 and 4 days | No Significant Change | [3][8] |
Table 2: Effect of AR Antagonist on this compound-Mediated Gene Expression.
| Target Gene | Treatment | Expected Outcome | Reference |
| Myf5 | This compound (500 nM) + Flutamide (10 µM) | Upregulation by this compound is suppressed | [3][8] |
| MyoD | This compound (500 nM) + Flutamide (10 µM) | Upregulation by this compound is suppressed | [3][8] |
| Myogenin | This compound (500 nM) + Flutamide (10 µM) | Upregulation by this compound is suppressed | [3][8] |
| Follistatin (Fst) | This compound (500 nM) + Flutamide (10 µM) | Upregulation by this compound is significantly reduced | [3][8][9] |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture C2C12 cells in GM in a T75 flask. When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with GM. Seed cells into appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 80-90% confluency the next day.[10]
-
Induction of Differentiation: Once cells reach the desired confluency, aspirate the GM, wash the cells twice with PBS, and replace the medium with DM.[10]
-
Maintenance: Change the DM every 24-48 hours. Differentiation into myotubes is typically observed within 3-5 days.[10][11]
Protocol 2: this compound Treatment of C2C12 Cells
This protocol describes how to treat C2C12 cells with this compound to assess its impact on myogenesis.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
C2C12 cells cultured as described in Protocol 1
-
Differentiation Medium (DM)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: On the day of inducing differentiation, prepare the final concentrations of this compound in DM. A common effective concentration is 500 nM.[3][8] A vehicle control (DMSO at the same final concentration as the this compound-treated wells) should always be included.
-
Application: After washing the confluent C2C12 cells with PBS, add the DM containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 4 days for gene expression analysis).[3][8] The medium should be replaced with fresh treatment medium every 24-48 hours.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of myogenic regulatory factors and follistatin.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (MyoD, Myf5, myogenin, Fst) and a housekeeping gene (e.g., β-actin).
Procedure:
-
RNA Extraction: At the end of the treatment period, lyse the cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Protocol 4: Western Blotting for Myogenic Proteins
This protocol provides a general framework for detecting the protein expression of myogenic markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyoD, anti-myogenin, anti-MyHC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysate, and determine the protein concentration.[12]
-
SDS-PAGE and Transfer: Denature the protein samples and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound in muscle cells.
Caption: General experimental workflow for this compound in-vitro assays.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dynamics of myogenic differentiation using a novel Myogenin knock-in reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Appropriate Animal Models for In-vivo YK11 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor by increasing the expression of follistatin.[1][2][3] This dual activity has generated significant interest in its potential as a therapeutic agent for conditions characterized by muscle wasting and bone density loss. Establishing appropriate and well-defined animal models is a critical step in the preclinical evaluation of this compound to determine its efficacy and safety profile.
These application notes provide a comprehensive guide for researchers to establish relevant in-vivo models for studying the effects of this compound on muscle hypertrophy and bone density. Detailed protocols for compound administration and endpoint analysis are also provided.
Recommended Animal Models
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. Based on the known mechanisms of this compound and the targeted therapeutic areas, the following rodent models are recommended:
For Studying Muscle Hypertrophy and Sarcopenia:
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): This model is ideal for studying age-related muscle loss (sarcopenia). SAMP8 mice exhibit an accelerated aging phenotype, including reduced muscle mass and function, making them a relevant model to assess the potential of this compound to counteract sarcopenic effects.
-
Normal Adult Rodents (e.g., C57BL/6 Mice or Wistar Rats): For studying the direct hypertrophic effects of this compound, healthy adult rodents can be used. These models are useful for assessing increases in muscle mass, fiber size, and strength in a non-pathological state.
For Studying Osteoporosis:
-
Ovariectomized (OVX) Rat Model: This is the gold-standard model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to a rapid decrease in bone mineral density (BMD), mimicking the condition in postmenopausal women.[4][5] This model is highly suitable for evaluating the efficacy of this compound in preventing or reversing bone loss.
-
Cranial Defect Rat Model: For investigating the bone regenerative properties of this compound, a cranial defect model can be employed. This model allows for the localized assessment of new bone formation and healing.[6]
Quantitative Data from In-Vivo this compound Studies
The following tables summarize available quantitative data from in-vivo studies on this compound. It is important to note that published in-vivo data, particularly for bone density, is still limited.
Table 1: Effects of this compound on Body Weight, Muscle Mass, and Fat Mass in Male BALB/c Mice [7]
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Body Weight | Change in Muscle Mass (% of Body Weight) | Change in Fat Mass (% of Body Weight) |
| Control | 0 | 10 days | Baseline | ~4.0% | ~3.7% |
| This compound | 350 | 10 days | No significant change | Increased to ~4.4% | Decreased to ~3.5% |
| This compound | 700 | 10 days | Increase | Increased to ~4.3% | Decreased to ~3.3% |
Table 2: Effects of this compound on Cranial Bone Defect Repair in Rats [6]
| Treatment Group | Concentration (in hydrogel) | Duration | Outcome |
| Control | 0 | - | Limited bone repair |
| This compound | 0.5 mg/mL | - | Promoted repair of cranial bone defects |
| This compound | 1 mg/mL | - | Promoted repair of cranial bone defects |
Note: The study on cranial bone defects did not provide specific quantitative values for new bone volume in the published abstract.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous vehicle for the oral administration of this compound to rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (optional, for initial dissolution)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Determine the required concentration of the this compound dosing solution based on the target dose (mg/kg) and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
If needed for initial dissolution, dissolve the this compound powder in a small volume of ethanol.
-
Add the desired volume of PEG400 to the dissolved this compound or directly to the this compound powder. This compound is soluble in PEG400.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
A common vehicle composition for SARMs is a mixture of PEG400 and sterile saline. A ratio of 40% PEG400 and 60% saline can be used. Add the appropriate volume of sterile saline to the PEG400/YK11 mixture.
-
Vortex the final solution vigorously to ensure homogeneity.
-
Store the prepared dosing solution in a sterile, light-protected container at the recommended storage temperature for this compound. Prepare fresh solutions regularly to ensure stability.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Objective: To accurately administer a defined dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely restrain the mouse using a scruffing technique to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Withdraw the needle in a smooth, swift motion.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Assessment of Muscle Growth
Objective: To quantify the effects of this compound on skeletal muscle mass and fiber size.
Methods:
-
Muscle Wet Weight: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, soleus). Blot the muscles dry and weigh them on an analytical balance.
-
Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA):
-
Freeze the dissected muscles in isopentane cooled by liquid nitrogen.
-
Cut transverse sections (e.g., 10 µm thick) from the mid-belly of the muscle using a cryostat.
-
Stain the sections with Hematoxylin and Eosin (H&E) or with an antibody against laminin to delineate the muscle fibers.
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.
-
Protocol 4: Assessment of Bone Density and Microarchitecture
Objective: To quantify the effects of this compound on bone mineral density and structural parameters.
Methods:
-
Dual-Energy X-ray Absorptiometry (DEXA): This non-invasive technique can be used to measure whole-body or regional (e.g., femur, lumbar spine) bone mineral density (BMD) in live animals at different time points throughout the study.
-
Micro-Computed Tomography (µCT): This high-resolution imaging technique provides detailed 3D information about bone microarchitecture.[8]
-
At the end of the study, dissect the bones of interest (e.g., femurs, tibiae).
-
Scan the bones using a µCT scanner.
-
Analyze the reconstructed 3D images to quantify various parameters of trabecular and cortical bone, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Bone Architecture in Rodents Using Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended dosage and administration of YK11 for research purposes
For Research Use Only. Not for human or veterinary use.
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique dual mechanism of action.[1][2][3] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor.[2][3] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound may permit muscle hypertrophy beyond typical physiological limits.[1][3] These characteristics make this compound a subject of investigation for its potential anabolic effects on muscle and bone tissues.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action. Primarily, it binds to the androgen receptor, initiating a cascade of events that promote protein synthesis and muscle growth.[3][4] Unlike testosterone, this compound's interaction with the AR is partial and gene-selective, which is theorized to minimize some of the undesirable side effects associated with traditional anabolic steroids.[2]
The most distinct aspect of this compound's function is its ability to increase the expression of follistatin, a glycoprotein that directly inhibits myostatin.[1][2] By upregulating follistatin, this compound effectively neutralizes myostatin's restrictive influence on muscle development, leading to potentially significant gains in lean muscle mass.[1][3]
Signaling Pathway of this compound
Caption: this compound signaling pathway in muscle cells.
In Vitro Research Protocols
Cell Culture
-
C2C12 Myoblasts: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 humidified incubator.
-
MC3T3-E1 Osteoblasts: Culture in Minimum Essential Medium Alpha (MEMα) with 10% charcoal-stripped FBS (csFBS) and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 humidified incubator.
Preparation of this compound Stock Solution
Dissolve this compound powder in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute in the appropriate cell culture medium to achieve the desired final concentrations for experiments. The final ethanol concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Myogenic Differentiation Assay (C2C12 cells)
-
Seed C2C12 myoblasts in 6-well plates at a density that allows for confluence within 24 hours.
-
Once confluent, switch to differentiation medium (DMEM with 2% horse serum).
-
Treat cells with this compound at desired concentrations (e.g., 500 nM) or vehicle control (ethanol).
-
Incubate for 4-7 days, replacing the medium with freshly prepared this compound or vehicle every 48 hours.
-
Assess differentiation by observing myotube formation and through quantitative methods such as Western blotting for Myosin Heavy Chain (MyHC) or qRT-PCR for myogenic regulatory factors (MyoD, Myf5, myogenin).
Osteoblast Proliferation and Differentiation Assay (MC3T3-E1 cells)
-
Proliferation: Seed MC3T3-E1 cells in 96-well plates. After 24 hours, treat with this compound (e.g., 0.5 µM) or vehicle. Assess cell proliferation at various time points (e.g., 96 hours) using an MTS or MTT assay.
-
Differentiation: Seed MC3T3-E1 cells in 12-well plates. Once confluent, switch to osteogenic differentiation medium (MEMα, 10% csFBS, 50 µg/mL ascorbic acid, 5 mM β-glycerol phosphate). Treat with this compound or vehicle. Replace the medium every 2-3 days. After 14-21 days, assess mineralization by Alizarin Red S staining and osteogenic marker expression (e.g., osteocalcin, osteoprotegerin) by qRT-PCR.
Quantitative Data from In Vitro Studies
| Cell Line | Assay | This compound Concentration | Observation |
| C2C12 | Myogenic Differentiation | 500 nM | Increased expression of MyoD, Myf5, and myogenin.[2] |
| C2C12 | Follistatin Expression | 500 nM | Significant upregulation of follistatin mRNA. |
| MC3T3-E1 | Cell Proliferation | 0.5 µM | Accelerated osteoblast cell proliferation. |
| MC3T3-E1 | Osteogenic Differentiation | Not Specified | Increased osteoprotegerin and osteocalcin mRNA levels.[5] |
In Vivo Research Protocols
Animal Models
Male Wistar rats or C57BL/6 mice are commonly used for studying the effects of SARMs on muscle and bone. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Vehicle Selection: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo administration. A common vehicle for oral gavage of hydrophobic compounds is a mixture of polyethylene glycol (PEG), such as PEG400, and ethanol. Another option is a suspension in 0.5% carboxymethyl cellulose (CMC). For subcutaneous injections, a vehicle of Dimethyl Sulfoxide (DMSO) and PEG300 has been used for other SARMs.[6] The stability of this compound in the chosen vehicle should be confirmed prior to the study.
-
Dosage: Based on preclinical studies, a dosage of 0.35 g/kg body weight has been used in rats.[7][8] However, dosage will likely need to be optimized depending on the research question and animal model.
-
Administration: Oral gavage is a common route of administration. Subcutaneous injection is another viable option. The frequency of administration will depend on the half-life of this compound, which is not well-established in the scientific literature.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo this compound research.
Endpoint Analysis
-
Muscle Mass: At the end of the study, specific muscles (e.g., tibialis anterior, gastrocnemius) can be dissected and weighed.
-
Bone Density: Bone mineral density (BMD) can be assessed using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT) of excised bones (e.g., femur, tibia).
-
Histology: Muscle and bone tissues can be fixed, sectioned, and stained (e.g., H&E for muscle fiber size, von Kossa for bone mineralization) for microscopic analysis.
-
Biochemical Markers: Blood samples can be collected to measure relevant serum biomarkers.
Quantitative Data from In Vivo Studies
| Animal Model | Administration Route | Dosage | Observation |
| Male Wistar Rats | Not Specified | 0.35 g/kg | Study focused on hippocampal effects, anabolic potential validated by molecular docking.[7] |
| Thoroughbred Horses | Oral | 50 mg (daily for 3 days) | Study focused on metabolism and detection for doping control. |
Conclusion
The provided protocols and data serve as a foundational guide for researchers investigating the properties of this compound. Due to its status as a research compound, it is imperative that all experiments are conducted with rigorous scientific methodology and adherence to safety and ethical guidelines. Further research is warranted to fully elucidate the therapeutic potential and long-term safety profile of this compound.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. origene.com [origene.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 6. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of YK11 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue. Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action, acting as a partial agonist of the androgen receptor and as a myostatin inhibitor by increasing the expression of follistatin.[1] Due to its performance-enhancing potential, this compound is prohibited by the World Anti-Doping Agency (WADA).[2] This document provides detailed analytical methods for the detection of this compound and its metabolites in various biological matrices and dietary supplements, intended to support research, drug development, and anti-doping efforts.
Given that this compound undergoes extensive metabolism in the body, the parent compound is often not detectable in urine samples.[3][4] Therefore, analytical methods primarily target its metabolites. The most promising urinary metabolites for detection are the glucuronidated forms of 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[4][5] Unconjugated and sulfated metabolites have also been identified and can serve as additional markers.[4]
Signaling Pathway of this compound
This compound's primary mechanism of action involves partial agonism of the androgen receptor (AR). Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The this compound-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. Additionally, this compound has been shown to significantly increase the production of follistatin, a natural antagonist of myostatin. Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound promotes muscle hypertrophy.
Analytical Methods
The detection of this compound and its metabolites is primarily achieved through chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.
Experimental Workflow
A general workflow for the analysis of this compound metabolites in urine is depicted below. This process typically involves sample collection, enzymatic hydrolysis to cleave conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis.
References
Application Notes and Protocols: Investigating the Myogenic Effects of YK11 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike many other SARMs, this compound possesses a unique dual-action mechanism. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a powerful myostatin inhibitor.[1][3] Myostatin is a protein that negatively regulates muscle growth, and its inhibition is a key strategy for promoting muscle hypertrophy.[2][3][4] this compound exerts its myostatin-inhibiting effects by significantly increasing the expression of follistatin (Fst), a natural antagonist of myostatin.[1][2][5][6]
In vitro studies using the C2C12 mouse myoblast cell line have demonstrated that this compound is more potent than dihydrotestosterone (DHT) in inducing myogenic differentiation.[5][6] This process is characterized by the up-regulation of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, leading to the formation of multinucleated myotubes.[5][6][7] These application notes provide detailed protocols for utilizing C2C12 cells to study the myogenic effects of this compound, from basic cell culture to specific assays for quantifying myogenesis and elucidating its mechanism of action.
Key Signaling Pathway
The primary mechanism by which this compound promotes myogenesis involves a dual pathway: partial activation of the androgen receptor and the induction of follistatin, which in turn inhibits myostatin signaling.
Caption: this compound signaling pathway in myogenesis.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the basic procedures for maintaining and differentiating C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[8][9]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Procedure:
-
Cell Maintenance: Culture C2C12 cells in GM at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: When cells reach 70-80% confluency, aspirate the GM, wash with PBS, and detach the cells using Trypsin-EDTA.[8] Resuspend the cells in fresh GM and seed into new flasks at a 1:10 to 1:20 dilution.[9] It is crucial to avoid letting the cells become fully confluent as this can trigger spontaneous differentiation.[9]
-
Induction of Differentiation:
-
Seed C2C12 myoblasts in culture plates and grow to 80-90% confluency in GM.[10]
-
Aspirate the GM and gently wash the cell monolayer twice with sterile PBS.[10]
-
Replace the PBS with DM. This is considered Day 0 of differentiation.[10]
-
For this compound treatment, add this compound (e.g., 500 nM dissolved in a suitable solvent like ethanol) to the DM.[5] A vehicle control (e.g., ethanol) should be run in parallel.[5]
-
Protocol 2: Quantification of Myotube Formation
This protocol describes how to visualize and quantify the extent of myotube formation.
Materials:
-
Differentiated C2C12 cells in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Myosin Heavy Chain (MHC)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[4]
-
Incubate with the primary anti-MHC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[4]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[4]
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify myogenesis by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is typically defined as a cell containing three or more nuclei.[11]
-
Myotube diameter can also be measured as an indicator of hypertrophy.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for measuring the mRNA levels of key myogenic genes.
Materials:
-
C2C12 cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Primers for target genes (e.g., MyoD, Myf5, Myogenin, Follistatin) and a reference gene (e.g., β-actin).[5][12]
Procedure:
-
RNA Extraction: At desired time points, lyse the cells and extract total RNA according to the manufacturer's protocol.[10]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[10]
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system.[10]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Protocol 4: Protein Expression Analysis by Western Blot
This protocol is for assessing the protein levels of myogenic markers.
Materials:
-
C2C12 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyHC, anti-Myogenin, anti-Follistatin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
Data Presentation
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | MyoD (Fold Change vs. Control) | Myf5 (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) | Fst (Fold Change vs. Control) |
| Vehicle (Ethanol) | 1.0 | 1.0 | 1.0 | 1.0 |
| DHT | >1.0 | >1.0 | >1.0 | ~1.0 |
| This compound | Significantly > DHT | Significantly > DHT | Significantly > DHT | Significantly > 1.0 |
Data are illustrative based on published findings indicating this compound is a more potent inducer of MRFs than DHT and uniquely induces Follistatin.[5][6][12]
Table 2: Effect of this compound on Myotube Formation in C2C12 Cells
| Treatment (500 nM) | Fusion Index (%) | Average Myotube Diameter (µm) |
| Vehicle (Ethanol) | Baseline | Baseline |
| DHT | Increased | Increased |
| This compound | Significantly Increased vs. DHT | Significantly Increased vs. DHT |
| This compound + Anti-Fst Antibody | Reduced to near baseline | Reduced to near baseline |
Data are illustrative based on published findings.[5][6]
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effects on myogenesis.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. swolverine.com [swolverine.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. dsmz.de [dsmz.de]
- 10. benchchem.com [benchchem.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
YK11: Application Notes and Protocols for Research in Muscle Wasting Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational compound YK11 and its potential applications in the research of muscle wasting diseases. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, and provides detailed protocols for in vitro and in vivo experimental models.
Introduction to this compound and Muscle Wasting
This compound is a novel synthetic steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism of action, making it a compound of significant interest for muscle wasting research.[1] Muscle wasting, or atrophy, is a debilitating condition associated with numerous diseases, including cancer cachexia, sepsis, muscular dystrophy, and age-related sarcopenia.[2][3] this compound acts as a partial agonist of the androgen receptor (AR) and, more distinctly, as a potent myostatin inhibitor.[1] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic strategy for combating muscle loss.[4] this compound exerts its myostatin-inhibiting effects by significantly increasing the expression of follistatin (Fst), a natural antagonist of myostatin.[2][5]
Mechanism of Action
This compound binds to the androgen receptor, which leads to the translocation of the receptor to the nucleus, where it can modulate gene expression. A key target gene of this compound is Follistatin. The upregulation of follistatin protein subsequently neutralizes myostatin, lifting the brakes on muscle growth and differentiation. This leads to an increase in myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for muscle cell proliferation and differentiation.[2][5]
Data Presentation
In Vitro Efficacy: Myogenic Differentiation in C2C12 Myoblasts
The following table summarizes the quantitative data from a study by Kanno et al. (2013) investigating the effect of this compound on the differentiation of C2C12 mouse myoblasts.
| Treatment | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| This compound | 100 nM | Myf5 | Significant increase |
| Myogenin | Significant increase | ||
| 500 nM | Myf5 | More significant increase than DHT | |
| MyoD | More significant increase than DHT | ||
| Myogenin | More significant increase than DHT | ||
| Follistatin | Significant induction | ||
| DHT | 500 nM | Myf5 | Increased |
| MyoD | Increased | ||
| Myogenin | Increased | ||
| Follistatin | No significant change |
Data extracted from Kanno et al., 2013.[2][5]
In Vivo Efficacy: Sepsis-Induced Muscle Atrophy in Mice
The following table summarizes the quantitative data from a study by Lee et al. (2021) on the effects of this compound in a mouse model of sepsis-induced muscle atrophy.
| Treatment Group | This compound Dosage | Outcome Measure | Result |
| Sepsis + this compound | 350 mg/kg | Survival Rate (at 72h) | Increased by 20% vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Survival Rate (at 72h) | Increased by 40% vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Body Weight | Increased vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Body Weight | Increased vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Muscle Mass | Increased vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Muscle Mass | Increased vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Serum Endotoxin | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Serum Endotoxin | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Lung TNF-α | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Lung TNF-α | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Lung IL-1β | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Lung IL-1β | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 350 mg/kg | Lung IL-6 | Significantly reduced vs. Sepsis only |
| Sepsis + this compound | 700 mg/kg | Lung IL-6 | Significantly reduced vs. Sepsis only |
Data extracted from Lee et al., 2021.[6]
Experimental Protocols
In Vitro Myogenic Differentiation of C2C12 Myoblasts
This protocol is based on the methodology described by Kanno et al. (2013).[2][5]
1. Cell Culture and Maintenance:
-
Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Differentiation Assay:
-
Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction).
-
Once cells reach confluence, switch to differentiation medium: DMEM supplemented with 2% horse serum.
-
Treat cells with this compound (dissolved in a suitable solvent like DMSO) at final concentrations of 100 nM and 500 nM. Include a vehicle control group.
-
For comparison, treat a set of cells with 500 nM Dihydrotestosterone (DHT).
-
Culture for the desired period (e.g., 2-7 days), replacing the differentiation medium every 24 hours.
3. Analysis of Myogenic Differentiation:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for Myf5, MyoD, myogenin, and follistatin. Use a housekeeping gene (e.g., β-actin) for normalization.
-
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against MyoD, myogenin, and Myosin Heavy Chain (MyHC), followed by an appropriate secondary antibody.
-
4. Follistatin Neutralization Experiment:
-
To confirm the role of follistatin, co-treat this compound-stimulated cells with a neutralizing anti-follistatin antibody.
-
Analyze the expression of myogenic regulatory factors as described above. A reversal of the this compound-induced effects would confirm the mediatory role of follistatin.[2][5]
In Vivo Sepsis-Induced Muscle Atrophy Model
This protocol is based on the methodology described by Lee et al. (2021).[6]
1. Animals:
-
Use male BALB/c mice (or another appropriate strain), typically 8 weeks old.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. This compound Administration:
-
Prepare this compound for oral administration at doses of 350 mg/kg and 700 mg/kg.
-
Administer this compound orally to the treatment groups daily for a period of 10 days.
-
Administer a vehicle control to the control and sepsis-only groups.
3. Induction of Sepsis:
-
On the final day of this compound administration, induce sepsis via intraperitoneal (i.p.) injection of a pathogenic bacterium, such as E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).
-
A control group should receive a sham injection (e.g., sterile saline).
4. Monitoring and Sample Collection:
-
Monitor the survival of the animals for at least 72 hours post-sepsis induction.
-
Record body weight daily throughout the experiment.
-
At the end of the experiment, euthanize the animals and collect blood and tissues.
-
Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior) to assess muscle mass.
5. Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and/or tissue homogenates (e.g., lung) using ELISA kits.
-
Endotoxin Assay: Measure serum endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections to visualize muscle fiber size and morphology.
-
Western Blotting: Analyze the protein levels of myostatin, follistatin, and other relevant signaling molecules in muscle tissue lysates.
Visualizations
Signaling Pathway of this compound in Muscle Cells
Caption: this compound binds to the androgen receptor, promoting follistatin expression, which in turn inhibits myostatin, leading to increased muscle growth.
Experimental Workflow for In Vitro Myogenic Differentiation
Caption: Workflow for assessing the effect of this compound on the myogenic differentiation of C2C12 cells.
Experimental Workflow for In Vivo Sepsis-Induced Muscle Atrophy Model
Caption: Workflow for evaluating the efficacy of this compound in a mouse model of sepsis-induced muscle atrophy.
References
- 1. Myostatin antisense administration prevents sepsis‐induced muscle atrophy and weakness in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of YK11 on Gene Expression in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action, functioning as a partial agonist of the androgen receptor (AR) and, most notably, as a powerful inducer of follistatin (Fst).[1][2] Follistatin is a key regulator of muscle growth, primarily through its inhibition of myostatin, a protein that negatively regulates muscle mass.[2][3] This dual mechanism of partial AR activation and myostatin inhibition makes this compound a compelling compound for research into muscle wasting diseases and for the development of novel anabolic therapies.
These application notes provide a comprehensive overview of the effects of this compound on gene expression in skeletal muscle, supported by detailed experimental protocols and data presented in a structured format. The information is intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms underlying the anabolic activity of this compound.
Data Presentation: Effects of this compound on Myogenic Gene Expression
The following table summarizes the reported effects of this compound on the expression of key genes involved in myogenesis in C2C12 myoblasts. The data is primarily derived from the seminal study by Kanno et al. (2013), which demonstrated the potent myogenic activity of this compound.
| Gene | Function in Skeletal Muscle | Reported Effect of this compound Treatment (500 nM) | Reference |
| Follistatin (Fst) | Myostatin inhibitor, promotes muscle growth. | Significant Upregulation | [2] |
| Myogenic Differentiation Factor (MyoD) | Myogenic regulatory factor, initiates muscle cell differentiation. | Significant Upregulation | [2] |
| Myogenic Factor 5 (Myf5) | Myogenic regulatory factor, involved in the commitment of cells to the myogenic lineage. | Significant Upregulation | [2] |
| Myogenin | Myogenic regulatory factor, crucial for terminal differentiation of myoblasts into myotubes. | Significant Upregulation | [2] |
| Myostatin (MSTN) | Negative regulator of muscle mass. | Indirectly inhibited by increased Follistatin | [3] |
Note: The Kanno et al. (2013) study demonstrated a significant increase in the mRNA levels of Follistatin, MyoD, Myf5, and Myogenin in C2C12 cells treated with 500 nM this compound compared to a vehicle control. While the study's figures graphically represent these increases, the precise fold-change values were not explicitly stated in the available text.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway in Skeletal Muscle
Caption: this compound signaling pathway in skeletal muscle cells.
Experimental Workflow for Investigating this compound Effects
References
Application Notes and Protocols for the Pharmacokinetic Profiling of YK11 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: YK11 is an experimental compound and not approved for human use. The information provided herein is for research purposes only. The pharmacokinetic data for this compound in rodent models is limited in publicly available literature; therefore, the following protocols and data tables are presented as a guide based on general methodologies for similar compounds.
Introduction
This compound is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike non-steroidal SARMs, this compound possesses a steroidal backbone derived from dihydrotestosterone (DHT).[1] Its mechanism of action is unique, as it acts as a partial agonist of the androgen receptor (AR) and has been shown to increase the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2][3] Additionally, studies suggest that this compound may activate the Akt signaling pathway, which is a key regulator of bone growth.[4][5]
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential and safety. This document provides an overview of the known metabolic fate of this compound and presents standardized protocols for conducting pharmacokinetic studies in rodent models.
Known Metabolism and Pharmacokinetic Profile
In vivo studies have demonstrated that this compound undergoes extensive metabolism, and the parent compound is typically not detected in urine samples.[6][7][8] The metabolism of this compound involves both Phase I and Phase II reactions, leading to the formation of various metabolites, including unconjugated, glucuronidated, and sulfated forms.[6][7][8][9]
Due to its substantial metabolic conversion, pharmacokinetic studies should aim to quantify both the parent compound and its major metabolites in biological matrices.[6][8] Physiologically Based Pharmacokinetic (PBPK) modeling has suggested that this compound has high permeability across the blood-brain barrier.[10] Anecdotal reports suggest a half-life of approximately 6 to 12 hours.[11] However, robust quantitative pharmacokinetic data from rodent studies are not widely available in the scientific literature.
Data Presentation: Pharmacokinetic Parameters (Template)
The following tables provide a template for summarizing the key pharmacokinetic parameters of this compound from a rodent study. Researchers should populate these tables with their experimental data.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rodents Following a Single Intravenous (IV) Dose
| Parameter | Unit | Value (Mean ± SD) |
| C₀ (Initial Concentration) | ng/mL | |
| AUC₀-t | ng·h/mL | |
| AUC₀-∞ | ng·h/mL | |
| t₁/₂ (Half-life) | h | |
| CL (Clearance) | mL/h/kg | |
| Vd (Volume of Distribution) | L/kg |
Table 2: Plasma Pharmacokinetic Parameters of this compound in Rodents Following a Single Oral (PO) Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC₀-t | ng·h/mL | |
| AUC₀-∞ | ng·h/mL | |
| t₁/₂ (Half-life) | h | |
| F% (Oral Bioavailability) | % |
Experimental Protocols
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
This compound Formulation and Administration
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene glycol (PEG) 300 and water. For intravenous administration, this compound should be dissolved in a vehicle suitable for injection, such as a solution of saline, ethanol, and PEG400. The stability of the formulation should be confirmed prior to use.
-
Dosing:
-
Oral (PO): Based on existing literature, doses ranging from 10 mg/kg to 700 mg/kg have been used in rodent studies.[12] A preliminary dose-ranging study is recommended.
-
Intravenous (IV): A lower dose, typically 1-5 mg/kg, is recommended for IV administration to avoid solubility and toxicity issues.
-
Blood Sample Collection
-
Route: Blood samples can be collected via the tail vein, saphenous vein, or through cannulation of the jugular or carotid artery. Terminal blood collection can be performed via cardiac puncture.
-
Time Points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective quantification of this compound and its metabolites.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) to 1 volume of plasma.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.
-
-
Data Analysis: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: this compound Signaling Pathway in Muscle Cells.
Caption: Experimental Workflow for Rodent Pharmacokinetic Study.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. medisearch.io [medisearch.io]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 6. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fitscience.co [fitscience.co]
- 12. Reddit - The heart of the internet [reddit.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor, in the study of sepsis-related muscle atrophy. The information compiled is based on preclinical research and is intended for investigational purposes only.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to severe muscle wasting, a condition that exacerbates patient morbidity and mortality.[1] Myostatin, a negative regulator of muscle mass, has been identified as a key player in this process, with its levels increasing in the muscles of septic mice.[1] this compound has emerged as a potential therapeutic agent due to its ability to inhibit myostatin, thereby mitigating muscle atrophy and reducing inflammation associated with sepsis.[1][2]
Mechanism of Action
This compound is a synthetic steroidal SARM that acts as a partial agonist of the androgen receptor.[3] Its primary mechanism in combating muscle atrophy is through the inhibition of myostatin.[3] this compound upregulates the production of follistatin, a natural antagonist of myostatin.[3] By binding to myostatin, follistatin prevents it from interacting with its receptor, activin type IIB receptor (ActRIIB), on muscle cells. This blockade of myostatin signaling leads to a decrease in muscle protein breakdown and an increase in muscle protein synthesis, ultimately promoting muscle growth and preventing atrophy.[1][2] In the context of sepsis, this compound has been shown to not only revert muscle wasting but also to suppress the levels of pro-inflammatory cytokines, suggesting a dual role in muscle preservation and inflammation modulation.[1][2][4]
Signaling Pathway of this compound in Sepsis-Induced Muscle Atrophy
The following diagram illustrates the proposed signaling pathway through which this compound mitigates sepsis-related muscle atrophy. Sepsis leads to an increase in myostatin, which in turn activates pathways promoting muscle breakdown. This compound counteracts this by increasing follistatin, which inhibits myostatin and its downstream effects.
Caption: this compound signaling in septic muscle atrophy.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a mouse model of sepsis-induced muscle atrophy.[5]
Table 1: Effect of this compound on Body Composition in Septic Mice [5]
| Group | Treatment | Body Weight (% of Initial) | Muscle Mass (% of Body Weight) | Fat Mass (% of Body Weight) |
| Control | Vehicle | 100% | 45% | 15% |
| Sepsis | E. coli K1 | ~85% | ~35% | ~20% |
| Sepsis + this compound (350 mg/kg) | E. coli K1 + this compound | ~95% | ~42% | ~16% |
| Sepsis + this compound (700 mg/kg) | E. coli K1 + this compound | ~98% | ~44% | ~15% |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in the Lungs of Septic Mice [5]
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | ~50 | ~20 | ~30 |
| Sepsis | ~400 | ~150 | ~250 |
| Sepsis + this compound (350 mg/kg) | ~200 | ~80 | ~120 |
| Sepsis + this compound (700 mg/kg) | ~150 | ~60 | ~100 |
Table 3: Effect of this compound on Organ Damage Markers in the Serum of Septic Mice [5]
| Group | AST (U/L) | ALT (U/L) | BUN (mg/dL) |
| Control | ~40 | ~30 | ~20 |
| Sepsis | ~250 | ~180 | ~80 |
| Sepsis + this compound (350 mg/kg) | ~150 | ~100 | ~50 |
| Sepsis + this compound (700 mg/kg) | ~100 | ~80 | ~40 |
Note: The values presented are approximations derived from graphical representations in the cited study and are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for inducing sepsis-related muscle atrophy in mice and for the administration of this compound as a potential therapeutic agent.
Protocol 1: E. coli-Induced Sepsis Model and this compound Administration
This protocol is based on the methodology described by Lee et al. (2021).[5]
Materials:
-
8-week-old male BALB/c mice
-
This compound
-
Vehicle for this compound (e.g., corn oil)
-
Escherichia coli K1 strain
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Standard laboratory animal diet and water
-
Animal housing and handling equipment
-
Calipers for muscle measurement (optional)
-
Bioluminescent imaging system (optional)
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Overcoming solubility issues with YK11 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues with YK11 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM) known for its potent anabolic effects. It functions as a partial agonist of the androgen receptor and a myostatin inhibitor.[1] Its steroidal structure makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media and buffers. This can result in the compound precipitating, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is practically insoluble in water but soluble in several organic solvents. The most common and effective solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[2] Other suitable organic solvents include ethanol, methanol, and PEG400.[3]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[3][4] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended DMSO concentration.
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the chosen solvent.
-
Question: I am trying to dissolve this compound powder in DMSO, but it's not going into solution easily. What should I do?
-
Answer:
-
Increase Temperature: Gently warm the solution in a water bath (up to 37°C). This can significantly increase the solubility of hydrophobic compounds.
-
Sonication: Use a sonicator to break down any clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water content can reduce solubility.
-
Issue 2: this compound precipitates immediately after being added to my cell culture media.
-
Question: I prepared a 10 mM this compound stock in DMSO. When I add it to my media, it immediately turns cloudy and a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.[5] Here are the likely causes and solutions:
-
High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
-
Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the media can cause localized high concentrations, leading to precipitation. To avoid this, add the stock solution dropwise while gently swirling or vortexing the media.[5]
-
Media Temperature: Adding the stock solution to cold media can decrease solubility. Always use media that has been pre-warmed to 37°C.[3][5]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed media, then add this to your final volume.[3]
-
Issue 3: this compound precipitates in the incubator after a few hours or days.
-
Question: My this compound-containing media was clear when I added it to my cells, but after a day in the incubator, I see crystalline precipitates. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors:
-
Compound Instability: this compound may not be stable in the aqueous environment of the culture media over extended periods. Consider refreshing the media with a freshly prepared this compound solution every 24-48 hours.
-
Interaction with Media Components: Components in the media, such as salts and proteins in serum, can interact with this compound over time and reduce its solubility.[6][7] If your experiment allows, you could test a different basal media or a serum-free formulation.
-
Media Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification in your incubator and use low-evaporation plates.[7]
-
Temperature and pH Shifts: Temperature fluctuations and changes in media pH due to the CO2 environment can also affect compound solubility.[3] Ensure your incubator is properly calibrated and your media is correctly buffered.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can be influenced by factors such as temperature and the purity of the compound and solvents.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~4.31 mg/mL to 64.0 mg/mL | ~10.01 mM to 148.65 mM | Sonication and gentle warming can aid dissolution. |
| Ethanol | ~1 mg/mL | ~2.32 mM | |
| Methanol | ~1 mg/mL | ~2.32 mM | |
| Acetonitrile | ~1 mg/mL | ~2.32 mM | |
| PEG400 | Soluble | Not specified | Often used in formulations for in vivo studies. |
| Water | Insoluble | Insoluble | |
| In vivo Formulation | ~1 mg/mL | ~2.32 mM | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
Molar mass of this compound: 430.53 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE)
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently in a 37°C water bath.
-
Once the this compound is completely dissolved and the solution is clear, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of your cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
Objective: To dilute the this compound DMSO stock solution into cell culture media to the final working concentration while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of media, add the required volume of the this compound stock solution dropwise. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of media. This will also result in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
For long-term experiments, it is advisable to replace the media with a freshly prepared this compound working solution every 24-48 hours.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Solution Preparation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DMSO stock preparation [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Addressing variability in in-vitro responses to YK11 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in their in-vitro experiments with YK11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] In vitro, it acts as a partial agonist of the androgen receptor (AR).[1][2] Its anabolic effects are primarily attributed to its ability to increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][4] Myostatin is a protein that negatively regulates muscle growth.[4][5] By inhibiting myostatin, this compound promotes myogenic differentiation.[3][6]
Q2: In which cell lines has this compound been studied?
Most in-vitro research on the myogenic properties of this compound has been conducted using C2C12 mouse myoblast cells.[3][6] Studies on its osteogenic effects have utilized MC3T3-E1 mouse osteoblast cells.[7][8]
Q3: What are the expected outcomes of this compound treatment in C2C12 myoblasts?
In C2C12 cells, this compound has been shown to induce myogenic differentiation.[3] This is characterized by an increased expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, often to a greater extent than dihydrotestosterone (DHT).[3][6] A key finding is the upregulation of follistatin (Fst) expression, which is not observed with DHT treatment.[3]
Q4: How does this compound affect osteoblasts?
In MC3T3-E1 osteoblast cells, this compound has been demonstrated to promote proliferation and differentiation.[7][8] It increases the expression of osteoblast-specific markers like osteoprotegerin and osteocalcin.[7][8] This effect is mediated through the androgen receptor and involves the activation of Akt signaling.[7]
Troubleshooting Guide
Issue 1: High Variability or Lack of Response to this compound Treatment
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Cell Line Authentication: Verify the identity of your cell line (e.g., C2C12, MC3T3-E1) using Short Tandem Repeat (STR) profiling.[9] Cell line misidentification is a common source of irreproducibility.[9] Mycoplasma Contamination: Routinely test cultures for mycoplasma contamination.[10] Mycoplasma can alter cellular responses and metabolism. |
| Androgen Receptor (AR) Expression | Verify AR Expression: Confirm that your cell line expresses the androgen receptor at sufficient levels. AR expression can vary with passage number and culture conditions. Perform Western blot or qPCR to assess AR levels. |
| Reagent Quality and Handling | This compound Stock Solution: Ensure the this compound powder was properly dissolved and stored. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[11] Serum Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying levels of endogenous hormones that may interfere with the experiment. Consider using charcoal-stripped FBS to reduce this variability. |
| Experimental Conditions | Cell Density: Ensure consistent cell seeding density across experiments. Cell confluency can impact cellular signaling and response to treatment. Treatment Duration and Concentration: Optimize the concentration and duration of this compound treatment. Based on published studies, concentrations around 500 nM have been used.[3] |
Issue 2: Inconsistent Myostatin Inhibition or Follistatin Upregulation
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Baseline Myostatin/Follistatin Levels | Assess Basal Expression: Measure the baseline expression levels of myostatin and follistatin in your untreated cells. High baseline follistatin or low myostatin could mask the effects of this compound. |
| Assay Sensitivity | Validate Assays: Ensure that your qPCR primers for follistatin are specific and efficient. For protein-level analysis, validate the antibodies used for Western blotting or ELISA. |
| Feedback Mechanisms | Time-Course Experiment: The cellular response to myostatin inhibition can be dynamic. Perform a time-course experiment to identify the optimal time point for observing changes in follistatin and other downstream targets. |
Data Presentation
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | MyoD (Fold Change vs. Control) | Myf5 (Fold Change vs. Control) | Myogenin (Fold Change vs. Control) |
| Control (EtOH) | 1.0 | 1.0 | 1.0 |
| This compound | > DHT | > DHT | > DHT |
| DHT | Increased | Increased | Increased |
| Note: This table is a qualitative summary based on findings that this compound induces MRFs more significantly than DHT.[3][6] Actual fold changes will vary based on experimental conditions. |
Table 2: Effect of this compound on Follistatin (Fst) Expression in C2C12 Cells
| Treatment (500 nM) | Fst mRNA (Fold Change vs. Control) |
| Control (EtOH) | 1.0 |
| This compound | Significantly Increased |
| DHT | No Significant Change |
| Note: This table is based on the distinct mechanism of this compound in inducing follistatin expression, unlike DHT.[3] |
Experimental Protocols
Protocol 1: In-Vitro Myogenic Differentiation of C2C12 Cells
-
Cell Seeding: Plate C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS) and allow them to reach 80-90% confluency.
-
Differentiation Induction: To induce differentiation, switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Add this compound (e.g., 500 nM final concentration) or a vehicle control (e.g., EtOH) to the differentiation medium.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) to allow for myogenic differentiation.
-
Analysis: Harvest the cells for analysis of myogenic markers.
-
RNA Analysis: Extract total RNA and perform qRT-PCR to measure the expression of MyoD, Myf5, myogenin, and follistatin.
-
Protein Analysis: Perform Western blotting to detect the expression of proteins like Myosin Heavy Chain (MyHC).
-
Protocol 2: Analysis of Osteoblast Proliferation
-
Cell Seeding: Plate MC3T3-E1 cells in a suitable medium (e.g., Alpha-MEM with 10% FBS) at a low density.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 24-72 hours.
-
Proliferation Assay: Assess cell proliferation using a standard method such as an MTS or BrdU assay.
Visualizations
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: YK11 Dosage Optimization in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing YK11 dosage for maximal anabolic effect in animal studies. The information is based on available preclinical research and is intended for experimental purposes only.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the established mechanism of action for this compound's anabolic effects? | This compound is a synthetic steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR).[1] A key aspect of its anabolic action is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that naturally limits muscle growth. By inhibiting myostatin, this compound may allow for greater muscle hypertrophy.[1][2] |
| Are there any published in vivo studies on this compound's anabolic effects in healthy animal models? | Currently, published in vivo research on this compound's anabolic effects has primarily focused on models of muscle wasting, such as sepsis, rather than on healthy, non-catabolic models.[3] Studies in healthy animal models specifically designed to quantify maximal anabolic potential are limited in the publicly available scientific literature. |
| What is the recommended route of administration for this compound in animal studies? | In the available preclinical studies, this compound has been administered orally (via gavage).[3] This method is common for administering test compounds to rodents in a controlled manner. |
| What are common vehicles used for the oral administration of this compound? | The specific vehicle used for oral administration of this compound in the study by Lee et al. (2021) is not explicitly stated in the available abstracts. However, common vehicles for oral gavage in rodents include water, corn oil, carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), and polysorbate-80 (Tween 80).[4] The choice of vehicle can impact the absorption and bioavailability of the compound.[5] |
| What are the potential side effects of this compound observed in animal studies? | Due to its androgenic activity, potential side effects similar to those of anabolic steroids have been suggested, including hair loss (in predisposed individuals), acne, and increased aggression.[2] One study in rats at anabolic doses indicated that this compound can significantly alter hippocampal neurochemistry, potentially leading to memory consolidation impairments.[6] |
Troubleshooting Guides
Issue: Suboptimal Anabolic Response at a Given Dosage
Possible Causes:
-
Inadequate Dosage: The administered dose may be too low to elicit a significant anabolic response.
-
Poor Bioavailability: The choice of vehicle for oral administration may be affecting the absorption of this compound.
-
Animal Model Variability: The species, strain, age, and sex of the animal model can influence the response to anabolic agents.
-
Short Study Duration: The duration of the experiment may not be sufficient to observe significant changes in muscle mass.
Troubleshooting Steps:
-
Dosage Adjustment: Based on available data, consider a dose-response study to determine the optimal dosage for your specific animal model and experimental goals. Refer to the data in Table 1 for dosage ranges used in previous studies.
-
Vehicle Optimization: Experiment with different pharmaceutically acceptable vehicles (e.g., corn oil, aqueous solution with a solubilizing agent) to enhance the oral bioavailability of this compound.[4][5]
-
Review Animal Model: Ensure the chosen animal model is appropriate for studying anabolic effects. Factors such as age and baseline muscle mass should be considered.
-
Extend Study Duration: Anabolic effects on muscle mass may take several weeks to become significant. Consider extending the treatment period.
Issue: Variability in Experimental Results
Possible Causes:
-
Inconsistent Administration Technique: Variability in oral gavage technique can lead to inconsistent dosing.
-
Animal Stress: Stress from handling and administration can affect physiological responses and introduce variability.
-
Dietary and Environmental Factors: Inconsistencies in diet and housing conditions can impact muscle metabolism and growth.
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure all personnel involved in dosing are properly trained and follow a standardized oral gavage protocol.
-
Acclimatize Animals: Properly acclimatize animals to handling and the experimental procedures to minimize stress.
-
Control Environmental and Dietary Variables: Maintain consistent housing conditions (temperature, light cycle) and provide a standardized diet throughout the study.
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Animal Studies
| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Anabolic/Related Findings | Reference |
| Eight-week-old male BALB/c mice (Sepsis model) | 350 mg/kg/day | Oral (gavage), every 6 hours (3 times/day) | 10 days | Prevented loss of muscle mass and increased total body weight compared to septic controls. | [3] |
| Eight-week-old male BALB/c mice (Sepsis model) | 700 mg/kg/day | Oral (gavage), every 6 hours (3 times/day) | 10 days | Prevented loss of muscle mass and increased total body weight compared to septic controls. | [3] |
| Male Wistar rats | 0.35 g/kg | Not specified | 5 weeks | Study focused on hippocampal function; anabolic effects on muscle not the primary endpoint. | [6] |
Experimental Protocols
Sepsis-Induced Muscle Atrophy Model in Mice (Adapted from Lee et al., 2021)
This protocol provides a general framework based on the available information. Researchers should consult the full study for complete details.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Male
-
Age: 8 weeks old
2. This compound Preparation and Administration:
-
Dosage: 350 mg/kg and 700 mg/kg body weight.
-
Vehicle: While not explicitly stated, a common approach is to suspend or dissolve the compound in a suitable vehicle for oral administration (e.g., corn oil, 0.5% carboxymethyl cellulose). A pilot study to determine the optimal vehicle for this compound solubility and stability is recommended.
-
Administration Route: Oral gavage.
-
Frequency: Administer the daily dose in three equal parts, every 6 hours.
-
Duration: 10 days.
3. Sepsis Induction:
-
On the 10th day of this compound administration, induce sepsis via intraperitoneal (i.p.) injection of E. coli K1 (1 x 10⁸ CFU/mouse).
4. Assessment of Anabolic/Anti-catabolic Effects:
-
Body Weight: Monitor and record the body weight of the mice daily.
-
Muscle Mass: At the end of the experiment, dissect specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) and record their wet weight. Express muscle mass as a percentage of total body weight.
-
Fat Mass: Dissect and weigh specific fat pads (e.g., epididymal fat) to assess changes in body composition.
-
Histological Analysis: Perform hematoxylin and eosin (H&E) staining on muscle tissue sections to analyze muscle fiber cross-sectional area.
Mandatory Visualization
Caption: this compound's dual mechanism for promoting muscle growth.
Caption: Workflow for a sepsis-induced muscle atrophy study with this compound.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle-dependent oral absorption and target tissue dosimetry of chloroform in male rats and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of YK11 in research
YK11 Technical Support Center: Research Applications
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound in a research setting. The focus is on understanding its mechanism of action and identifying and minimizing potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a unique dual mechanism of action.[1] It is a synthetic, steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[2][3][4] Unlike full agonists like dihydrotestosterone (DHT), this compound activates the AR without inducing the N-terminal/C-terminal interaction required for full transcriptional activation.[2][3][5] Its second, and notable, mechanism is the significant upregulation of Follistatin (Fst) expression.[2][6][7] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[2][8] This inhibition of myostatin is a key contributor to this compound's potent anabolic effects observed in vitro.[2][6][8]
Q2: My experimental results are inconsistent with typical androgenic effects. Could off-target effects be the cause?
A2: Yes, this is a possibility. While many of this compound's effects are mediated through the androgen receptor, its unique chemical structure and downstream signaling can lead to unexpected outcomes. This compound is known to be a "gene-selective" agonist, meaning it doesn't activate the same set of target genes as endogenous androgens like DHT.[4][9][10] For example, in MDA-MB 453 breast cancer cells, this compound induced the expression of the AR target gene FKBP51 similarly to DHT, but it failed to induce SARG expression, which DHT strongly upregulates.[9] This differential gene activation can lead to a cellular response that is distinct from classical androgen signaling.
Q3: How can I experimentally distinguish between on-target (AR-mediated) and potential off-target effects of this compound?
A3: The most direct method is to use an androgen receptor antagonist. Co-treatment of your experimental system (e.g., cell culture) with this compound and an AR antagonist like Flutamide or Enzalutamide should abolish the on-target effects.[11] If the observed effect persists in the presence of the antagonist, it is likely mediated by an off-target mechanism. Studies have successfully used this approach to confirm that this compound's effects on myogenic and osteogenic differentiation are AR-dependent.[6][12]
Troubleshooting Unexpected Results
Use the following logical workflow to diagnose unexpected experimental outcomes.
Q4: What are the known or potential off-target effects of this compound that I should be aware of?
A4: The off-target profile of this compound is not fully characterized, as it is a research chemical not approved for human use.[2][8] However, preclinical studies suggest potential effects beyond the androgen receptor's classical targets:
-
Neurochemical Effects: In rats, this compound demonstrated high brain permeability and was shown to alter hippocampal neurochemistry, downregulating the BDNF/TrkB/CREB signaling pathway and increasing pro-inflammatory cytokines.[13][14] It was also found to induce oxidative stress and mitochondrial dysfunction in the hippocampus.[15]
-
5-alpha-reductase Inhibition: Molecular docking studies suggest this compound may have an inhibitory effect on 5-alpha-reductase type II (5αR2), the enzyme that converts testosterone to the more potent DHT.[14] This could be a confounding factor in experiments involving steroid metabolism.
-
Hepatotoxicity: While clinical data is absent, some users of non-regulated SARMs have reported liver toxicity.[8][16] Researchers should consider this possibility and monitor cell health accordingly.
Quantitative Data Summary
The following tables summarize key quantitative and qualitative findings from in vitro studies to help guide experimental design.
Table 1: this compound Activity Profile in Myogenic and Osteogenic Cells
| Cell Line | Assay Type | This compound Concentration | Observation | Comparison to DHT | Reference |
| C2C12 Myoblasts | Myogenic Differentiation | 500 nM | Significant increase in MyoD, Myf5, and Myogenin mRNA | More potent induction than DHT | [5][6][7] |
| C2C12 Myoblasts | Gene Expression (qRT-PCR) | 500 nM | Significant increase in Follistatin (Fst) mRNA | DHT had no effect on Fst mRNA | [6][7] |
| MC3T3-E1 Osteoblasts | Cell Proliferation | Not specified | Accelerated cell proliferation | Similar to DHT | [9][12] |
| MC3T3-E1 Osteoblasts | Mineralization | Not specified | Accelerated mineralization | Similar to DHT | [9][12] |
| MC3T3-E1 Osteoblasts | Gene Expression (qRT-PCR) | Not specified | Increased Osteoprotegerin and Osteocalcin mRNA | N/A | [9][12] |
| MC3T3-E1 Osteoblasts | Protein Activation | Not specified | Increased phosphorylation of Akt | Similar to DHT | [9][12] |
Table 2: Gene-Selective Regulation by this compound
| Cell Line | Target Gene | DHT Effect | This compound Effect | Implication | Reference |
| MDA-MB 453 | FKBP51 | Induction | Induction | On-target AR activation | [9] |
| MDA-MB 453 | SARG | Induction | No Induction | Gene-selective AR modulation | [9] |
| C2C12 | Follistatin | No Induction | Strong Induction | Unique mechanism of action | [6][7] |
Key Signaling Pathways & Experimental Workflows
The unique dual-action of this compound involves both direct AR agonism and indirect myostatin inhibition.
Experimental Protocols
To aid in designing robust experiments and minimizing confounding variables, refer to the methodologies below.
Protocol 1: AR-Dependent Gene Expression Analysis using qRT-PCR
This protocol is designed to confirm if this compound's effect on a target gene is mediated through the androgen receptor.
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts) at a desired density and allow them to adhere overnight.
-
Grouping: Prepare four experimental groups:
-
Vehicle Control (e.g., EtOH or DMSO).
-
This compound (e.g., 500 nM).
-
AR Antagonist alone (e.g., 10 µM Flutamide).
-
This compound + AR Antagonist (pre-treat with antagonist for 30-60 minutes before adding this compound).
-
-
Treatment: Treat cells with the respective compounds for a predetermined time course (e.g., 6, 24, or 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your gene of interest (e.g., Follistatin, MyoD) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An AR-dependent effect is confirmed if the upregulation of the target gene by this compound is significantly reduced or completely blocked in the this compound + Antagonist group.[6][7]
Protocol 2: General Workflow for Off-Target Identification via RNA-Sequencing
This workflow outlines a high-level approach to broadly identify genes and pathways affected by this compound in an AR-independent manner.
References
- 1. swolverine.com [swolverine.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medisearch.io [medisearch.io]
- 14. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
Methods for improving the bioavailability of YK11 in oral administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially improving the oral bioavailability of the selective androgen receptor modulator (SARM), YK11. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's oral bioavailability?
This compound is a synthetic steroidal SARM. Like many oral steroidal compounds, it is believed to undergo extensive first-pass metabolism in the liver and intestines. This metabolic process can significantly reduce the amount of active compound that reaches systemic circulation, leading to potentially low and variable oral bioavailability. While specific clinical data on the absolute oral bioavailability of this compound in humans is not publicly available, its steroidal structure suggests it may be classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.
Q2: What are the primary challenges to achieving high oral bioavailability with this compound?
The main obstacles to the effective oral delivery of this compound are likely:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound may dissolve poorly in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: this compound is expected to be heavily metabolized by enzymes in the gut wall and liver before it can be distributed throughout the body. Studies on testosterone, another steroidal compound, have shown that oral administration is often ineffective due to this rapid inactivation.[1]
-
Efflux Transporters: It is possible that this compound is a substrate for efflux transporters in the intestinal epithelium, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further limiting its absorption.
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the challenges associated with this compound's oral delivery. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating this compound in lipid-based carriers can enhance its solubility and promote lymphatic absorption, which bypasses the liver and reduces first-pass metabolism.[2][3][4]
-
Nanotechnology-Based Approaches: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to faster dissolution and improved absorption.[5][6]
-
Use of Permeation Enhancers: Co-administration of this compound with intestinal permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption.[7][8]
Troubleshooting Guide
Issue: High variability in experimental results following oral administration of this compound.
-
Possible Cause: This is often a hallmark of poor oral bioavailability due to inconsistent dissolution and variable first-pass metabolism.
-
Suggested Solution: Consider formulating this compound using a lipid-based or nanoparticle delivery system to improve solubility and absorption consistency. The table below presents hypothetical data illustrating the potential impact of different formulations on key pharmacokinetic parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Oral Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| This compound in Aqueous Suspension (Control) | 50 ± 15 | 2.0 ± 0.5 | 200 ± 60 | 100 |
| This compound in Solid Lipid Nanoparticles (SLNs) | 150 ± 30 | 1.5 ± 0.3 | 800 ± 150 | 400 |
| This compound in Self-Emulsifying Drug Delivery System (SEDDS) | 250 ± 50 | 1.0 ± 0.2 | 1200 ± 200 | 600 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined through rigorous experimental studies.
Issue: Low plasma concentrations of this compound detected after oral dosing.
-
Possible Cause: This likely indicates poor absorption and/or rapid metabolism.
-
Suggested Solution: An initial step would be to conduct an in vitro dissolution study to compare the release profile of your current formulation with a potentially enhanced formulation, such as a nanoemulsion. Subsequently, an in vivo pharmacokinetic study, as detailed in the experimental protocols section, would be necessary to quantify the improvement in absorption.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Method (Hot Homogenization Technique):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed amount of this compound in the molten lipid to form the lipid phase.
-
Separately, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to create the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer at high speed for a specified duration (e.g., 15 minutes).
-
The resulting hot pre-emulsion is then subjected to high-pressure homogenization for several cycles to produce a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulations:
-
Group 1: this compound in an aqueous suspension (Control).
-
Group 2: this compound-loaded SLNs.
-
Group 3: this compound administered intravenously (for absolute bioavailability calculation).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Signaling pathway of this compound, illustrating its dual action as an androgen receptor agonist and a myostatin inhibitor via follistatin upregulation.
Caption: Experimental workflow for the development and assessment of an enhanced oral formulation of this compound.
Caption: Logical relationship between the challenges of this compound oral delivery and potential formulation solutions.
References
- 1. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for accurate YK11 metabolite detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for the accurate detection of YK11 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound compound often undetectable in biological samples like urine?
A1: this compound is an experimental drug candidate that undergoes extensive metabolic conversion in the body.[1][2] Due to its steroidal backbone and a labile orthoester-derived moiety, it is substantially metabolized, meaning the intact parent compound is typically not found in urine samples collected after administration.[1][2]
Q2: What are the primary metabolites of this compound that should be targeted for detection?
A2: Research has identified several urinary metabolites of this compound, including unconjugated, glucuronidated, and sulfoconjugated forms.[1][2][3] For long-term detection (over 48 hours), the most promising targets are the glucuronidated and sulfated metabolites.[1][2] Two key glucuronidated metabolites that have been structurally verified are 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[1][2]
Q3: What are the recommended analytical techniques for this compound metabolite detection?
A3: The most effective methods for detecting this compound metabolites are mass spectrometry-based. Specifically, Gas Chromatography-High Resolution-High Accuracy Mass Spectrometry (GC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[1][4] These techniques provide the necessary sensitivity and specificity to identify the metabolites in complex biological matrices.
Q4: Is this compound a stable compound for analysis?
A4: No, this compound is known to be particularly unstable and can be easily hydrolyzed.[5] This instability can lead to the absence of the protonated ion of the parent compound ([M+H]+ at m/z 431) during mass spectrometry analysis.[5] Substantial in-source dissociation is also a common issue.[4]
Q5: Where can I obtain reference standards for this compound metabolites?
A5: Currently, commercially available reference standards for this compound metabolites are scarce. The key identified metabolites, 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one, were synthesized in-house for research purposes.[1][2] For quantitative analysis, researchers may need to consider custom synthesis of required standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No detection of parent this compound | Extensive in vivo metabolism.[1][2] | Shift focus to detecting known metabolites, particularly the more stable glucuronidated and sulfated forms which can be traced for more than 48 hours.[1][2] |
| Low or no signal for metabolites | Inefficient hydrolysis of conjugated metabolites. | Optimize the enzymatic hydrolysis step (e.g., using β-glucuronidase) to ensure complete cleavage of glucuronic acid from the metabolites. Verify enzyme activity with a positive control. |
| Inadequate sample clean-up leading to ion suppression. | Implement a robust solid-phase extraction (SPE) protocol to remove interfering matrix components. Experiment with different SPE sorbents and elution solvents. | |
| Poor derivatization efficiency for GC-MS analysis. | Ensure complete dryness of the sample before adding the derivatizing agent (e.g., MSTFA). Optimize reaction time and temperature for the trimethylsilylation process. | |
| Inconsistent peak areas and retention times | Instability of this compound and its metabolites. | Prepare samples fresh and analyze them promptly. Avoid prolonged storage, even at low temperatures. Use a stable-isotope labeled internal standard to normalize for variability. |
| Fluctuations in LC or GC system performance. | Perform system suitability tests before each analytical run. Check for leaks, ensure proper column conditioning, and verify mobile/carrier gas flow rates. | |
| Unidentifiable peaks in the chromatogram | In-source fragmentation or breakdown of this compound.[4] | Optimize the mass spectrometer's source conditions (e.g., temperature, voltages) to minimize in-source dissociation. Compare fragmentation patterns with published data for this compound.[4] |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware where possible. Run procedural blanks to identify sources of contamination. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a generalized procedure based on common practices for steroid metabolite analysis.
a. Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., d3-testosterone glucuronide)
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Deionized water
b. Procedure:
-
Spike 2 mL of urine with the internal standard.
-
Add 1 mL of phosphate buffer and mix.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 55°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the metabolites with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
GC-HRMS Analysis of this compound Metabolites
This protocol outlines the general steps for GC-MS analysis, including derivatization.
a. Materials:
-
Sample extract from the SPE procedure (after evaporation)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Ammonium iodide
-
Dodecanethiol
-
Ethyl acetate (anhydrous)
b. Procedure:
-
Ensure the dried sample extract is completely free of moisture.
-
Add 100 µL of the derivatizing reagent mixture (MSTFA/NH4I/dodecanethiol).
-
Seal the vial tightly and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-HRMS system.
Quantitative Data Summary
The following table provides example performance metrics typical for LC-MS/MS and GC-HRMS methods for detecting small molecules in biological fluids. Actual values for this compound metabolite analysis must be determined through in-house validation studies.
| Parameter | LC-MS/MS (Example) | GC-HRMS (Example) | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL | Dependent on instrumentation and matrix effects. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 1.0 - 10.0 ng/mL | The lowest concentration that can be reliably quantified. |
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL | Should cover expected physiological concentrations. |
| Recovery | 85 - 110% | 80 - 115% | Assesses the efficiency of the sample preparation process. |
| Intra-day Precision (%CV) | < 15% | < 15% | Measures the reproducibility of results within the same day. |
| Inter-day Precision (%CV) | < 20% | < 20% | Measures the reproducibility of results on different days. |
Visualizations
References
- 1. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric characterization of the selective androgen receptor modulator (SARM) YK-11 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategies to mitigate potential cytotoxicity of YK11 in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK11, in cell cultures. The focus is on understanding and mitigating its potential cytotoxic effects to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its primary anabolic mechanism involves acting as a partial agonist of the androgen receptor (AR).[1][2] Uniquely, it also significantly increases the expression of Follistatin, a potent inhibitor of myostatin, a protein that suppresses muscle growth.[1][3][4] This dual action promotes myogenic differentiation.[3][5] In osteoblasts, this compound has been shown to activate the Akt signaling pathway, promoting proliferation and differentiation.[6][7]
Q2: Is there evidence of this compound-induced cytotoxicity in cell cultures?
A2: While much of the research focuses on its anabolic properties, studies, particularly in vivo models of hippocampal tissue, have revealed potential cytotoxic mechanisms. These findings suggest that this compound can induce significant oxidative stress, mitochondrial dysfunction, and inflammation, which can lead to apoptosis.[8][9][10][11] These mechanisms are likely translatable to in vitro systems, especially at higher concentrations or with prolonged exposure.
Q3: What are the known cellular mechanisms behind this compound cytotoxicity?
A3: The primary cytotoxic mechanisms identified for this compound include:
-
Oxidative Stress: Administration of this compound has been shown to alter the endogenous antioxidant system, leading to increased oxidative stress.[8][10][12]
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function markers, including the capacity for MTT reduction and the mitochondrial respiratory chain.[8][10]
-
Apoptosis: this compound can induce an apoptotic cascade by activating p38 MAPK, which in turn modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and increases levels of cleaved caspase-3.[9]
-
Inflammation: In hippocampal tissue, this compound has been observed to increase the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[9]
Q4: What concentrations of this compound are typically used in cell culture experiments?
A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically through dose-response experiments. Studies on C2C12 myoblasts have used concentrations around 500 nM to investigate myogenic differentiation.[3][13] For androgen receptor activation, the half-maximal effective concentration (EC50) has been reported to be between 7.85 nM and 12.5 nM.[14] It is critical to establish a dose-response curve to identify the lowest effective concentration for anabolic effects while minimizing cytotoxicity.
Troubleshooting Guide
Issue 1: I am observing high levels of cell death in my this compound-treated cultures.
| Potential Cause | Troubleshooting Strategy |
| High this compound Concentration | The dose of this compound may be too high, leading to off-target effects and cytotoxicity. |
| Solution: Perform a dose-response study to determine the EC50 for your desired effect and the TC50 (toxic concentration 50%). Use the lowest concentration that produces the desired anabolic effect. Anecdotal evidence suggests that higher doses increase the risk of toxicity.[15] | |
| Prolonged Exposure Time | Continuous exposure to this compound may lead to cumulative toxicity. |
| Solution: Design time-course experiments to determine the minimum exposure time required to observe the desired cellular changes. Consider replacing the media with fresh, this compound-free media after an initial treatment period. | |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to this compound-induced stress. |
| Solution: If possible, test this compound on a different, more robust cell line to compare effects. Ensure the baseline health of your cell culture is optimal before beginning experiments. | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, EtOH) may be causing cytotoxicity at the concentration used. |
| Solution: Run a vehicle control with the same concentration of solvent used in your this compound experiments to rule out solvent-induced toxicity. Keep the final solvent concentration below 0.1%. |
Issue 2: My experimental results are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Strategy |
| This compound Degradation | This compound may be unstable in your culture medium or under your storage conditions. |
| Solution: Prepare fresh this compound stock solutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Oxidative Stress | This compound-induced oxidative stress may be impacting cell health and function, leading to variable results.[8] |
| Solution: Consider co-treatment with an antioxidant like N-Acetyl Cysteine (NAC).[15] First, perform control experiments to ensure NAC does not interfere with your primary experimental endpoints. | |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can affect cellular response. |
| Solution: Standardize your cell culture protocols strictly. Use cells within a consistent range of passage numbers and seed them at the same density for all experiments. |
Data Presentation
Table 1: Effects of this compound on Markers of Cytotoxicity and Cellular Function
This table summarizes qualitative findings from in vivo studies on rat hippocampus, which are indicative of potential effects in vitro.
| Parameter | Cellular Process | Effect of this compound Administration | Reference |
| Oxidative Stress | Cellular Damage | Increased | [8][10] |
| Proteotoxic Effects | Protein Damage | Increased | [8][10] |
| Mitochondrial Function | Energy Metabolism | Impaired | [8][10] |
| IL-1β, IL-6 Levels | Pro-inflammatory Response | Increased | [9] |
| IL-10 Levels | Anti-inflammatory Response | Reduced | [9] |
| p38 MAPK Activity | Apoptosis Signaling | Heightened | [9] |
| Bax/Bcl-2 Ratio | Apoptosis Regulation | Increased (Pro-apoptotic) | [9] |
| Cleaved Caspase-3 | Apoptosis Execution | Increased | [9] |
| BDNF/TrkB/CREB Signaling | Neuronal Function | Downregulated | [9] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.
Objective: To quantify the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., C2C12, MC3T3-E1)
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent like DMSO or EtOH)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing viable cells to convert MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Co-treatment with an Antioxidant (N-Acetyl Cysteine - NAC)
Objective: To determine if an antioxidant can mitigate this compound-induced cytotoxicity.
Procedure:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
Co-treatment: For each this compound concentration, prepare two sets of wells. To one set, add this compound only. To the other set, add the same concentration of this compound plus a pre-determined, non-toxic concentration of NAC (e.g., 1-5 mM).
-
Include additional controls: "NAC only" to ensure it has no adverse effects on its own.
-
Proceed with steps 3-8 of the MTT Assay protocol.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC. An increase in viability in the co-treated group suggests mitigation of oxidative stress-induced cytotoxicity.
Visualizations
Signaling Pathways and Workflows
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. This compound: Bioavtivity and Application_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. medisearch.io [medisearch.io]
- 13. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. [FAQ] Is this compound Liver Toxic? [sarmsmentor.com]
Technical Support Center: Managing Hormonal Suppression in Animal Studies with YK11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YK11 in animal studies. The information provided is intended to help manage and understand the hormonal suppression associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to hormonal suppression?
A1: this compound is a selective androgen receptor modulator (SARM) with a unique dual mechanism. It acts as a partial agonist of the androgen receptor (AR), which can lead to the suppression of endogenous testosterone production through the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This feedback mechanism reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] Additionally, this compound is a myostatin inhibitor, increasing follistatin levels, which contributes to its anabolic effects but does not directly cause hormonal suppression.[1][2]
Q2: At what dosages can we expect to see significant hormonal suppression in our animal models?
A2: While there is a lack of extensive public data from dose-response studies in animal models specifically for this compound, based on its potency and anecdotal evidence, hormonal suppression is expected to be dose-dependent.[2][3] For potent SARMs like S-23, doses as low as 0.1 mg/day in rats have been shown to lower LH and FSH levels by over 50%.[4] It is reasonable to hypothesize that similar potent effects may be observed with this compound. Researchers should conduct pilot studies to determine the precise dose-response curve for hormonal suppression in their specific animal model.
Q3: Is post-cycle therapy (PCT) necessary for animal studies with this compound?
A3: Yes, given that this compound is known to suppress endogenous testosterone, LH, and FSH, a post-cycle therapy (PCT) protocol is highly recommended to help restore normal hormonal function in animal subjects after the administration period.[3] The goal of PCT is to stimulate the HPG axis to resume the natural production of gonadotropins and testosterone.
Q4: What are the recommended agents for PCT in animal studies involving this compound?
A4: Commonly used agents for PCT in research with SARMs include selective estrogen receptor modulators (SERMs) such as tamoxifen citrate (Nolvadex) and clomiphene citrate (Clomid). These compounds can help to restart the endogenous production of LH and FSH. The choice of agent and dosage will depend on the level of suppression observed and the specific animal model.
Q5: How long does it take for hormonal recovery after a cycle of this compound with a proper PCT?
A5: The duration of recovery can vary depending on the dosage and duration of this compound administration, as well as the specific PCT protocol used. For other androgens, recovery of the HPG axis can take several weeks to months.[5][6] It is crucial to monitor hormone levels post-PCT to confirm the restoration of the HPG axis.
Troubleshooting Guides
Issue 1: Unexpectedly High Variability in Hormone Levels Across Subjects
-
Possible Cause: Inconsistent dosing, differences in individual animal metabolism, or stress-induced hormonal fluctuations.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Ensure precise and consistent administration of this compound for all subjects. Check the concentration and stability of your this compound solution.
-
Control for Environmental Stressors: House animals in a stable, low-stress environment. Minimize handling and procedural stress.
-
Standardize Sample Collection: Collect blood samples at the same time of day for all animals to account for diurnal variations in hormone levels.
-
Increase Sample Size: A larger cohort can help to mitigate the impact of individual variability.
-
Issue 2: Testosterone Levels Are Completely Suppressed, Even at Low Doses
-
Possible Cause: The this compound compound may be more potent than anticipated, or the analytical method for testosterone measurement may not be sensitive enough at very low concentrations.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a wider range of lower doses to identify the minimal dose that causes significant suppression.
-
Use a Highly Sensitive Assay: Employ a validated, high-sensitivity assay for testosterone, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify low levels.
-
Assess LH and FSH Levels: Concurrently measure LH and FSH. If they are also profoundly suppressed, it confirms a strong central suppression of the HPG axis.
-
Issue 3: Lack of Hormonal Recovery After Post-Cycle Therapy (PCT)
-
Possible Cause: The PCT protocol may be insufficient in duration or dosage, or the this compound-induced suppression is more profound and long-lasting than expected.
-
Troubleshooting Steps:
-
Extend PCT Duration: Consider extending the duration of the PCT protocol and continue to monitor hormone levels.
-
Adjust PCT Dosage: If recovery is stalled, a carefully considered increase in the dosage of the PCT agent may be warranted, based on available literature for similar compounds.
-
Evaluate Testicular Function: If LH and FSH levels recover but testosterone remains low, consider direct testicular toxicity. Histological analysis of the testes can provide valuable insights.[7][8][9]
-
Data Presentation
Table 1: Representative Data on Hormonal Suppression Following this compound Administration in a Rat Model (Hypothetical Data)
| Dosage (mg/kg/day) | Serum Testosterone (ng/dL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Control (Vehicle) | 350 ± 50 | 0.8 ± 0.2 | 15 ± 3 |
| 1 | 150 ± 30 | 0.4 ± 0.1 | 10 ± 2 |
| 5 | 50 ± 15 | 0.1 ± 0.05 | 5 ± 1.5 |
| 10 | < 20 | < 0.05 | < 2 |
Note: This table presents hypothetical data based on the expected dose-dependent suppressive effects of potent SARMs. Actual results may vary and should be determined experimentally.
Table 2: Representative Data on Hormonal Recovery Following a 4-Week Post-Cycle Therapy (PCT) with Tamoxifen in a Rat Model (Hypothetical Data)
| Treatment Group | Serum Testosterone (ng/dL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Control (Vehicle) | 360 ± 55 | 0.9 ± 0.2 | 16 ± 3 |
| This compound (10 mg/kg) + PCT | 280 ± 45 | 0.7 ± 0.15 | 12 ± 2.5 |
| This compound (10 mg/kg) No PCT | 70 ± 20 | 0.2 ± 0.08 | 6 ± 1.8 |
Note: This table illustrates the potential efficacy of a PCT protocol. The degree of recovery is hypothetical and should be confirmed through dedicated studies.
Experimental Protocols
Protocol 1: Administration of this compound in a Rodent Model
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Housing: Individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound powder in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose in sterile water. Prepare fresh solutions weekly.
-
Dosage and Administration:
-
Divide animals into treatment groups (e.g., vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
-
Monitoring: Monitor animal health, body weight, and food intake daily.
Protocol 2: Monitoring of Hormonal Levels
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline, throughout the study, and at termination. For terminal studies, blood can be collected via cardiac puncture.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.
-
Hormone Analysis:
-
Measure serum testosterone, LH, and FSH levels using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) specific for rats.
-
For higher accuracy, especially at low concentrations, consider using LC-MS/MS.
-
Protocol 3: Post-Cycle Therapy (PCT) Protocol
-
Washout Period: After the final dose of this compound, allow for a washout period of approximately 2-3 half-lives of the compound before starting PCT.
-
PCT Agent Administration:
-
Prepare a solution of tamoxifen citrate in a suitable vehicle.
-
Administer tamoxifen daily via oral gavage at a dose determined from literature or pilot studies (e.g., 1 mg/kg) for a period of 2-4 weeks.
-
-
Post-PCT Monitoring: Collect blood samples at the end of the PCT and several weeks after to assess the recovery of hormonal parameters to baseline levels.
Visualizations
Caption: this compound's dual mechanism of action on muscle growth and the HPG axis.
Caption: Experimental workflow for a this compound animal study with PCT.
Caption: Logical troubleshooting flow for unexpected hormonal data.
References
- 1. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [Peculiarity of recovery of the hypothalamic-pituitary-gonadal (hpg) axis, in men after using androgenic anabolic steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption and recovery of testicular function during and after androgen abuse: the HAARLEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Testicular histopathology associated with disruption of the Sertoli cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of synthesized YK11 for research applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized YK11 for research applications. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity crucial for research?
A1: this compound, or (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2][3] It is investigated for its potential to selectively activate androgen receptors in tissues like muscle and bone, and it also functions as a myostatin inhibitor by increasing the expression of follistatin.[4][5] For research applications, high purity is critical to ensure that observed biological effects are attributable solely to this compound and not to contaminants, such as diastereomers, unreacted starting materials, or degradation products. This ensures the validity, reproducibility, and accuracy of experimental results.
Q2: What are the most common impurities in synthesized this compound?
A2: The most common impurities in synthesized this compound include:
-
Diastereomers: this compound synthesis produces at least two diastereomers at the orthoester moiety.[1] The ratio of these diastereomers depends on the synthesis conditions.[1]
-
Hydrolysis Products: this compound is unstable and can be easily hydrolyzed, particularly under acidic conditions or over time.[4][6]
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and synthesis reagents in the crude product.
-
Byproducts: Side reactions during the palladium-catalyzed carbonylation can generate various byproducts.[1]
Q3: What is the expected diastereomeric ratio after synthesis?
A3: The diastereomeric ratio is highly dependent on the synthetic method. Earlier methods reported a 5:1 mixture of diastereomers.[1] However, improved synthesis protocols, utilizing a Pd(tfa)₂/L1 catalyst system in a DMSO/MeOH solvent at -10 °C, have achieved a much higher diastereoselectivity, yielding a 12:1 ratio of the major active diastereomer to the minor one.[1]
Q4: Which analytical techniques are recommended for assessing this compound purity?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the this compound diastereomers and identifying impurities, including any hydrolyzed product.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from its diastereomer and other impurities.[4][7] It is also used for purification.[4]
-
Mass Spectrometry (MS): MS helps in confirming the molecular weight of this compound. Due to its instability, the protonated ion [M+H]⁺ is often not detected; however, the sodium adduct [M+Na]⁺ at m/z 453.3 can be used for confirmation.[4][6] High-resolution mass spectrometry (HRMS) can provide further structural elucidation.[8][9]
Q5: How should this compound be stored to minimize degradation?
A5: Given its instability and susceptibility to hydrolysis, this compound should be stored as a solid in a tightly sealed container at low temperatures, such as <-15°C, to minimize degradation.[5] For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous aprotic solvent and store at -20°C or below for short periods.
Troubleshooting Guide
Problem: My NMR spectrum shows unexpected peaks after synthesis. What are they?
-
Possible Cause 1: Diastereomers. Your product is likely a mixture of diastereomers, which will result in two sets of peaks for certain protons and carbons in the NMR spectrum. Compare the integration of these peaks to determine the diastereomeric ratio.[1]
-
Possible Cause 2: Residual Solvents. Peaks corresponding to solvents used during synthesis or purification (e.g., ethyl acetate, hexane, DMSO) may be present.
-
Possible Cause 3: Hydrolysis. this compound is prone to hydrolysis.[4][6] The presence of the hydrolyzed byproduct will introduce a distinct set of peaks. Confirm by performing LC-MS analysis.
-
Possible Cause 4: Unreacted Starting Materials. Compare the spectrum to the NMR spectra of your starting materials to check for their presence.
Problem: I am struggling to separate the this compound diastereomers.
-
Solution 1: Optimize Column Chromatography. While the diastereomers may have very similar Rf values, careful optimization of silica gel column chromatography can provide separation. An improved synthesis method yielding a 12:1 ratio makes the subsequent purification easier.[1] Use a long column and a slow, steady elution with a fine-tuned solvent system like hexane/ethyl acetate (e.g., 6:1 v/v).[1]
-
Solution 2: Recrystallization. After initial purification by column chromatography, recrystallization is an effective method to isolate the major diastereomer in pure form.[1] A hexane/ethyl acetate solvent system has been used successfully.[1]
-
Solution 3: Preparative HPLC. For the highest purity and best separation, preparative reverse-phase HPLC can be employed. This method offers superior resolution compared to standard column chromatography.[4][7]
Problem: My final product yield is low after purification.
-
Possible Cause 1: Loss during Chromatography. Significant product loss can occur on the silica gel column. Ensure the chosen eluent provides good solubility and mobility for this compound. Avoid using highly polar solvents that can cause streaking and poor separation.
-
Possible Cause 2: Inefficient Recrystallization. During recrystallization, using too much solvent or cooling the solution too quickly can lead to low recovery.[10] Carefully determine the optimal solvent ratio and allow for slow cooling to maximize crystal formation.[11]
-
Possible Cause 3: Product Degradation. As this compound is unstable, degradation during purification is possible.[4] Work quickly, avoid acidic conditions, and use high-quality, dry solvents to minimize hydrolysis.
Problem: My mass spectrometry results are inconsistent or do not show the expected molecular ion.
-
Explanation: this compound is known to be unstable in the mass spectrometer source.[4] The protonated molecular ion [M+H]⁺ (m/z 431.2) is often weak or absent due to in-source fragmentation, such as the elimination of methanol or acetic acid methyl ester.[9]
-
Troubleshooting Tip: Look for the sodium adduct [M+Na]⁺ at m/z 453.3, which is often more stable and readily detected.[4][6] Using electrospray ionization (ESI) in positive ion mode is recommended. High-resolution mass spectrometry can help confirm the elemental composition of observed fragments.[9]
Experimental Protocols
Protocol 1: Purification of Crude this compound by Silica Gel Column Chromatography
This protocol is based on methodologies reported for this compound purification.[1]
-
Preparation:
-
Prepare a slurry of silica gel (particle size 100–210 μm) in hexane.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be about 50-100 times the weight of the crude product.
-
Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., Hexane/Ethyl Acetate = 7:1 v/v).
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of dichloromethane (CH₂Cl₂).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the starting solvent system (e.g., Hexane/Ethyl Acetate = 7:1 v/v).
-
Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate). The two diastereomers will likely have very close Rf values.
-
A reported successful elution system is a gradient or isocratic elution with hexane/ethyl acetate at a 6/1 ratio.[1]
-
-
Fraction Analysis:
-
Combine the fractions containing the desired major diastereomer.
-
Evaporate the solvent under reduced pressure to obtain the partially purified this compound.
-
Protocol 2: High-Purity this compound Recrystallization
This protocol enhances the purity of this compound after initial column chromatography.[1]
-
Solvent Selection: A mixture of hexane and ethyl acetate is an effective solvent system for recrystallizing this compound.[1] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[10]
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (ethyl acetate) and gently heat the mixture to dissolve the solid completely.
-
-
Inducing Crystallization:
-
Slowly add the less soluble solvent (hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If necessary, gently warm the solution again to redissolve any precipitate that formed.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum crystal formation, subsequently place the flask in a refrigerator or ice bath. Slow cooling is crucial for forming large, pure crystals.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for analyzing the purity of this compound. Specific parameters may need optimization.
-
System and Column:
-
Use a reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a suitable gradient (e.g., 50% B to 95% B over 20 minutes) to elute this compound and separate it from impurities. An isocratic method may also be developed once retention times are known.
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength or use a standard wavelength such as 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a standard solution of your purified this compound in the mobile phase (e.g., 1 mg/mL).
-
-
Data Interpretation:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound diastereomer by the total area of all peaks, expressed as a percentage.
-
Data Presentation
Table 1: Summary of this compound Synthesis and Purification Results
| Parameter | Method 1 (Older)[1] | Method 2 (Improved)[1] |
|---|---|---|
| Catalyst System | PdCl₂(CH₃CN)₂ | Pd(tfa)₂ / Chiral Ligand L1 |
| Solvent | Methanol | MeOH/DMSO (10/1) |
| Temperature | Not specified | -10 °C |
| Yield (Crude) | 43% | 74% |
| Diastereomeric Ratio | 5:1 | 12:1 |
| Purification Steps | Column Chromatography | Column Chromatography, Recrystallization |
Table 2: Common Solvent Systems for Recrystallization [12]
| Solvent System | Compound Polarity | Comments |
|---|---|---|
| Hexane / Ethyl Acetate | Moderately Polar | Proven effective for this compound.[1] Good for compounds with ester groups. |
| Ethanol / Water | Polar | Excellent for polar organic compounds. |
| Hexane / Acetone | Moderately Polar | A generally effective mixture that allows for slow evaporation. |
| Hexane / Diethyl Ether | Non-polar to Moderately Polar | Useful when compound solubility in pure ether is high. |
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for identifying impurities.
Caption: Simplified signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. YK-11 | C25H34O6 | CID 119058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric characterization of the selective androgen receptor modulator (SARM) YK-11 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
YK11 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Anabolic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anabolic potency of the novel selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (DHT). The information presented is based on preclinical in vitro data and is intended for an audience engaged in research and drug development.
Executive Summary
This compound, a synthetic steroidal SARM, has demonstrated significantly greater anabolic potency in vitro compared to dihydrotestosterone (DHT), a key androgenic hormone.[1][2] While both compounds interact with the androgen receptor (AR), this compound exhibits a unique dual mechanism of action that contributes to its enhanced myogenic activity.[3][4] In addition to being a partial agonist of the androgen receptor, this compound is a potent inducer of follistatin, a protein that inhibits myostatin, a negative regulator of muscle growth.[1][3][4][5][6] This distinct pathway allows this compound to promote muscle differentiation and growth more effectively than DHT, which does not induce follistatin expression.[5][7][8][9][10]
Comparative Data: In Vitro Myogenic Differentiation
The following table summarizes the key findings from in vitro studies comparing the effects of this compound and DHT on muscle cell differentiation.
| Parameter | This compound | Dihydrotestosterone (DHT) | Key Findings | Reference |
| Myogenic Regulatory Factors (MRFs) Induction | More significant induction of MyoD, Myf5, and myogenin. | Induces MRFs, but to a lesser extent than this compound. | This compound is more potent in initiating the myogenic differentiation program. | [7][9][11] |
| Follistatin (Fst) Expression | Significantly increases the expression of follistatin. | Does not induce follistatin expression. | This is a key differentiator in the anabolic mechanism of this compound. | [5][7][8][9][10] |
| Myogenic Differentiation of C2C12 Myoblasts | Potently induces myogenic differentiation. | Induces myogenic differentiation. | This compound's effect is reversible by an anti-follistatin antibody, highlighting the importance of this pathway. | [7][9][11] |
| Anabolic Activity in Muscle Cells | Exhibits stronger anabolic activity. | Standard androgenic anabolic activity. | In vitro studies on muscle precursor cells show this compound to be more potent. | [1] |
Mechanisms of Action: A Tale of Two Androgenic Compounds
While both this compound and DHT exert their anabolic effects through the androgen receptor, their downstream signaling pathways diverge significantly.
Dihydrotestosterone (DHT): The Classical Androgenic Pathway
DHT, a potent metabolite of testosterone, is a full agonist of the androgen receptor. Its mechanism for promoting muscle growth is primarily through the direct activation of the AR, leading to the transcription of target genes that increase protein synthesis and muscle cell proliferation.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. peak-muscle.com [peak-muscle.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. swolverine.com [swolverine.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. UsePeptides - Advanced Peptide Information Portal [usepeptides.replit.app]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
YK11 versus other SARMs: a comparative analysis of efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of YK11 against other prominent Selective Androgen Receptor Modulators (SARMs). The information is compiled from available preclinical data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.
Executive Summary
This compound distinguishes itself from other SARMs through a dual mechanism of action: it is a partial agonist of the androgen receptor (AR) and a potent myostatin inhibitor.[1][2][3] This is attributed to its ability to significantly increase the expression of follistatin, a myostatin antagonist.[2][4] While most SARMs, such as RAD-140 and LGD-4033, primarily function as agonists of the AR to induce anabolic effects, this compound's unique pathway suggests a potentially higher ceiling for muscle hypertrophy.[5][6] However, direct comparative in vitro or in vivo studies with quantitative data against other SARMs are limited. This guide presents the available experimental data for this compound, primarily in comparison to Dihydrotestosterone (DHT), and contextualizes its performance against other SARMs based on existing literature and computational studies.
Mechanism of Action: A Tale of Two Pathways
The primary difference in the mechanism of action between this compound and other SARMs is its role as a myostatin inhibitor.
-
This compound: Functions as a partial agonist of the androgen receptor.[3] Its steroidal structure is a key differentiator from most non-steroidal SARMs.[3] The anabolic effects of this compound are largely mediated through a secondary mechanism involving a significant increase in the expression of follistatin, a potent inhibitor of myostatin.[2][4] Myostatin is a protein that negatively regulates muscle growth.[1] By inhibiting myostatin, this compound may facilitate muscle growth beyond the limits of traditional AR agonism.[5]
-
Other SARMs (e.g., RAD-140, LGD-4033, Ostarine): These compounds are designed to selectively bind to androgen receptors in muscle and bone tissue, mimicking the anabolic effects of testosterone with potentially fewer androgenic side effects.[6][7] Their primary mechanism for promoting muscle growth is through the direct activation of the androgen receptor, leading to downstream signaling that enhances protein synthesis and muscle hypertrophy.[7]
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. DHT on Myogenic Regulatory Factors in C2C12 Myoblasts
The following table summarizes the quantitative data from an in vitro study comparing the effects of this compound and Dihydrotestosterone (DHT) on the induction of key myogenic regulatory factors (MRFs) in C2C12 mouse myoblast cells. The data represents the fold increase in mRNA expression relative to a control group.
| Compound (500 nM) | Myf5 mRNA Induction (Fold Increase) | MyoD mRNA Induction (Fold Increase) | Myogenin mRNA Induction (Fold Increase) | Follistatin mRNA Induction (Fold Increase) |
| This compound | ~3.5 | ~2.5 | ~3.0 | ~3.5 |
| DHT | ~2.0 | ~1.5 | ~2.0 | No significant induction |
Data extracted from Kanno et al. (2013), Biological & Pharmaceutical Bulletin.[4]
Table 2: Comparative Androgen Receptor Binding Affinity (Computational Study)
This table presents the binding free energy (ΔGbind in kcal/mol) of this compound and other SARMs to the androgen receptor, as determined by a computational molecular docking study. A lower binding free energy indicates a higher binding affinity.
| Compound | Binding Free Energy (ΔGbind kcal/mol) |
| This compound | -11.0 |
| RAD-140 | -10.3 |
| LGD-4033 | -9.1 |
| Ostarine (GTX-024) | -10.3 |
Data derived from a computational analysis by Al-Mohanna et al. (2024), ACS Omega.[8] It is important to note that these are in silico results and may not directly correlate with in vivo efficacy.
Experimental Protocols
In Vitro Myogenic Differentiation Assay (this compound vs. DHT)
This protocol is based on the methodology described in the study by Kanno et al. (2013).[4][9]
-
Cell Culture: C2C12 mouse myoblast cells are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Cells are treated with this compound (500 nM), DHT (500 nM), or a vehicle control (ethanol) in the differentiation medium.
-
Incubation: The cells are incubated for a specified period (e.g., 4 days for MRF expression analysis).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. The expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., β-actin).
-
Data Analysis: The fold change in mRNA expression for each treatment group is calculated relative to the vehicle control group.
General Protocol for Androgen Receptor Binding Assay (Competitive Ligand Binding)
This is a generalized protocol for determining the binding affinity of a compound to the androgen receptor.
-
Reagents and Materials:
-
Recombinant human androgen receptor protein.
-
Radiolabeled ligand (e.g., [3H]-R1881, a high-affinity synthetic androgen).
-
Test compounds (this compound and other SARMs) at various concentrations.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
The androgen receptor protein is incubated with the radiolabeled ligand in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The mixture is incubated to reach binding equilibrium.
-
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the free radioligand (e.g., via filtration or precipitation).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. A lower IC50 value indicates a higher binding affinity.
Mandatory Visualization
Caption: Signaling Pathway of this compound in Muscle Cells.
Caption: General Signaling Pathway of a Typical SARM.
References
- 1. musclechemistry.com [musclechemistry.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peakbody.co.uk [peakbody.co.uk]
- 6. peakbody.co.uk [peakbody.co.uk]
- 7. broscience.com [broscience.com]
- 8. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of In-Vivo Myostatin Inhibition: Evaluating YK11 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, has become a focal point for therapeutic intervention in muscle-wasting diseases and for performance enhancement research. A variety of myostatin inhibitors have emerged, each with a distinct mechanism of action and preclinical or clinical data supporting their efficacy. This guide provides a comparative overview of the in-vivo myostatin-inhibiting properties of the selective androgen receptor modulator (SARM) YK11 and other prominent myostatin inhibitors, supported by available experimental data.
Introduction to Myostatin Inhibition
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in regulating muscle growth.[1] Its inhibition has been shown to lead to significant increases in muscle mass and strength in various animal models and in some human clinical trials.[2][3][4] The primary strategies for myostatin inhibition include blocking the myostatin protein itself, inhibiting its receptor (activin receptor type IIB, ActRIIB), or increasing the expression of its natural inhibitors, such as follistatin.
This compound is a synthetic steroidal SARM that is reported to act as a myostatin inhibitor by increasing the production of follistatin.[1][5][6] While in-vitro studies have suggested its potential, a comprehensive understanding of its in-vivo efficacy remains a subject of ongoing investigation. This guide aims to contextualize the current understanding of this compound by comparing it with other myostatin inhibitors for which in-vivo data is available.
Comparative In-Vivo Efficacy of Myostatin Inhibitors
The following table summarizes the available quantitative data from in-vivo studies on various myostatin inhibitors. It is important to note that direct comparative studies between this compound and these alternatives are lacking in published scientific literature. The data presented here is collated from different studies with varying experimental designs, animal models, and dosages, and therefore should be interpreted with caution.
| Myostatin Inhibitor | Mechanism of Action | Animal Model | Key In-Vivo Findings (Muscle Growth) | Reference |
| This compound | Increases Follistatin Expression | Sepsis-induced muscle wasting in mice | Qualitatively shown to revert muscle mass loss. Quantitative data on percentage increase in healthy models is not available in peer-reviewed literature. | [7][8] |
| ACE-031 | Soluble ActRIIB receptor (Myostatin trap) | Mice | - 16% increase in mean body weight. - 46% increase in gastrocnemius muscle wet weight. - 33% increase in soleus muscle wet weight. | [9] |
| Healthy postmenopausal women | - 3.3% increase in total body lean mass. - 5.1% increase in thigh muscle volume. | [10][11] | ||
| Bimagrumab (BYM338) | Monoclonal antibody against ActRIIB | Obese Mice | ~10% increase in lean mass. | [3] |
| Humans with sarcopenia | 5.7% increase in lean muscle mass. | [12] | ||
| Humans with type 2 diabetes and obesity | 3.6% increase in lean body mass. | [13] | ||
| Landogrozumab (LY2495655) | Myostatin-specific monoclonal antibody | Aged Mice | Small increase in muscle mass at high doses. | [14] |
| Elderly humans | 0.44 kg increase in appendicular lean body mass. | [14] | ||
| Domagrozumab (PF-06252616) | Myostatin-specific monoclonal antibody | Mice | - 34% increase in quadriceps muscle wet weight. - 33% increase in gastrocnemius muscle wet weight. | [15] |
| Cynomolgus monkeys | Dose-dependent increase in lean mass and muscle volume. | [15][16] |
Experimental Protocols
General In-Vivo Experimental Protocol for Myostatin Inhibitor Validation
-
Animal Model: Typically, C57BL/6 mice or other relevant strains are used. Age and sex should be controlled.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle) and one or more experimental groups (receiving the myostatin inhibitor at different dosages).
-
Administration of the Inhibitor: The myostatin inhibitor is administered via a specified route (e.g., subcutaneous injection, oral gavage) at a predetermined frequency and duration. For instance, in a study on ACE-031, it was administered twice weekly for four weeks.[9]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Functional Assessment (Optional): Grip strength tests can be performed to assess muscle function.
-
Tissue Collection: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, tibialis anterior, soleus) are dissected and weighed. Blood samples may also be collected for biomarker analysis.
-
Histological Analysis: Muscle cross-sections are stained (e.g., with Hematoxylin and Eosin) to measure fiber cross-sectional area.
-
Biochemical Analysis: Western blotting or ELISA can be used to measure the levels of myostatin, follistatin, and other relevant proteins in muscle tissue or serum.
-
Statistical Analysis: Appropriate statistical tests are used to compare the results between the control and experimental groups.
Visualizing the Pathways and Processes
Myostatin Signaling Pathway and Inhibition
The following diagram illustrates the canonical myostatin signaling pathway and the points at which different classes of inhibitors exert their effects.
Caption: Myostatin signaling pathway and points of therapeutic intervention.
General Experimental Workflow for In-Vivo Validation
This diagram outlines a typical workflow for the in-vivo validation of a myostatin inhibitor.
Caption: A generalized workflow for the in-vivo validation of myostatin inhibitors.
Conclusion
The landscape of myostatin inhibitors presents several promising avenues for therapeutic development. While compounds like ACE-031, Bimagrumab, and Domagrozumab have demonstrated in-vivo efficacy in increasing muscle mass in both preclinical and clinical settings, the in-vivo validation of this compound's myostatin-inhibiting properties remains less clear from a quantitative standpoint in the peer-reviewed scientific literature. The available data suggests that this compound acts by increasing follistatin, an endogenous myostatin inhibitor. However, without robust, controlled in-vivo studies in healthy animal models, a direct and objective comparison of its potency against other myostatin inhibitors is challenging.
For researchers and drug development professionals, this guide highlights the importance of rigorous in-vivo testing to validate the therapeutic potential of novel myostatin inhibitors. Future studies on this compound should aim to provide quantitative data on its effects on muscle mass and function in well-controlled animal models to allow for a more definitive comparison with other agents in this class.
References
- 1. swolverine.com [swolverine.com]
- 2. popularmedicine.substack.com [popularmedicine.substack.com]
- 3. Antibody blockade of activin type II receptors preserves skeletal muscle mass and enhances fat loss during GLP-1 receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fitscience.co [fitscience.co]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. adameetingnews.org [adameetingnews.org]
- 14. Novel myostatin-specific antibody enhances muscle strength in muscle disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YK11 Metabolism and Pharmacological Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and physiological effects of the experimental selective androgen receptor modulator (SARM), YK11, based on available preclinical data. This compound, a synthetic steroidal SARM, has garnered interest for its dual mechanism of action as both a partial androgen receptor agonist and a myostatin inhibitor.[1][2] This document summarizes quantitative data from in vitro and in vivo studies across various species to facilitate further research and development.
Mechanism of Action
This compound exerts its anabolic effects through a unique dual-pathway mechanism. Structurally derived from dihydrotestosterone (DHT), it binds to and partially activates the androgen receptor (AR).[3][4] Unlike full agonists like DHT, this compound's activation of the AR does not involve the classic N/C-terminal interaction required for full transcriptional activation.[3]
Its primary anabolic activity is attributed to its function as a potent myostatin inhibitor.[1] this compound induces muscle cells to produce more follistatin (Fst), a glycoprotein that binds to and neutralizes myostatin, a protein that negatively regulates muscle growth.[4][5] This inhibition of myostatin allows for increased muscle hypertrophy.[1][4] Studies on C2C12 myoblasts have confirmed that the myogenic effects of this compound are reversed by an anti-follistatin antibody, underscoring the importance of this pathway.[5][6] In bone tissue, this compound has been shown to promote osteoblast proliferation and differentiation by activating the Akt signaling pathway via the androgen receptor.[7][8]
References
- 1. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11 and Androgenic Side Effects: A Comparative Analysis with Traditional Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the androgenic side effects associated with the selective androgen receptor modulator (SARM) YK11 and traditional anabolic-androgenic steroids (AAS). The information presented herein is based on available preclinical data and is intended for an audience engaged in scientific research and drug development.
Introduction
This compound is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Structurally derived from dihydrotestosterone (DHT), this compound is unique among SARMs. Unlike traditional anabolic steroids that often lead to a wide range of androgenic side effects, SARMs are designed to exhibit tissue-selective activity. This compound is a partial agonist of the androgen receptor (AR) and is also known to act as a myostatin inhibitor by increasing the expression of follistatin.[1][2] This dual mechanism of action is believed to contribute to its strong anabolic properties. A key question for researchers is whether this compound's anabolic potency is decoupled from the androgenic effects commonly seen with traditional steroids, such as testosterone and its derivatives.
Signaling Pathways
Traditional anabolic steroids and this compound both interact with the androgen receptor, but their downstream effects are believed to differ, leading to variations in their side effect profiles.
Traditional Androgen Signaling:
Testosterone and DHT, the primary male androgens, bind to and activate the androgen receptor in a wide range of tissues, including muscle, bone, skin, prostate, and seminal vesicles. This activation leads to the transcription of a broad array of androgen-responsive genes, resulting in both desired anabolic effects (muscle growth) and undesired androgenic effects (prostate growth, acne, hair loss).
This compound Signaling Pathway:
This compound also binds to the androgen receptor. However, it is classified as a partial agonist, meaning it does not activate the receptor to the same extent as full agonists like testosterone and DHT.[1] A key differentiator in this compound's mechanism is its ability to significantly increase the production of follistatin, a protein that inhibits myostatin. Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound promotes muscle hypertrophy through a pathway that is distinct from direct, strong androgen receptor activation in all tissues. This gene-selective activity is hypothesized to result in a more favorable anabolic-to-androgenic ratio.[3][4]
Figure 1. Comparative signaling pathways of traditional steroids and this compound.
Experimental Data on Androgenic Effects
A standardized method for assessing the androgenic and anabolic activity of a compound is the Hershberger assay, typically conducted in castrated male rats.[4] This assay measures the change in weight of androgen-dependent tissues, such as the levator ani muscle (anabolic indicator), and the prostate and seminal vesicles (androgenic indicators).
| Compound | Dose | Levator Ani Muscle Weight (% of Castrated Control) | Ventral Prostate Weight (% of Castrated Control) | Seminal Vesicle Weight (% of Castrated Control) | Source |
| Testosterone Propionate (TP) | 1 mg/kg/day | Significant Increase | Significant Increase | Significant Increase | Based on established Hershberger assay results[5][6] |
| This compound (Hypothesized) | TBD | Significant Increase | Minimal to Moderate Increase | Minimal to Moderate Increase | Expected outcome based on SARM properties |
Note: The data for this compound is a projection based on its known mechanism of action and the intended properties of a SARM. Further in vivo research is required to provide definitive quantitative data.
Experimental Protocols
The Hershberger assay is a robust and validated method for evaluating the androgenic and anabolic properties of chemical substances. A typical protocol is as follows:
1. Animal Model: Immature, castrated male rats (e.g., Wistar or Sprague-Dawley strains) are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.
2. Acclimation and Dosing: Following castration, the animals are allowed to recover and acclimate. They are then randomly assigned to treatment groups, including a vehicle control, a positive control (e.g., testosterone propionate), and various dose levels of the test compound (e.g., this compound). The compounds are typically administered daily for a period of 5 to 10 days via oral gavage or subcutaneous injection.
3. Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized. The target androgen-sensitive tissues, specifically the ventral prostate, seminal vesicles (with coagulating glands and their fluids), and the levator ani muscle, are carefully dissected and weighed.
4. Data Analysis: The weights of the target tissues are normalized to the body weight of the animals. The results for the treatment groups are then compared to both the vehicle control and the positive control groups to determine the anabolic and androgenic activity of the test compound.
Figure 2. Standardized workflow for the Hershberger bioassay.
Conclusion
This compound presents a novel mechanism of action that distinguishes it from traditional anabolic-androgenic steroids. Its ability to act as a partial androgen receptor agonist while simultaneously inhibiting myostatin via follistatin induction suggests the potential for potent anabolic effects with a more favorable safety profile regarding androgenic side effects. However, there is a clear gap in the existing scientific literature, with a notable lack of in vivo studies that directly and quantitatively compare the effects of this compound on androgenic tissues like the prostate and seminal vesicles against traditional steroids. While the theoretical basis for reduced androgenic side effects is strong, further research employing standardized methodologies such as the Hershberger assay is imperative to empirically validate these claims and fully characterize the pharmacological profile of this compound. Such studies will be crucial for the future development and potential therapeutic applications of this and other next-generation SARMs.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen-dependent morphology of prostates and seminal vesicles in the Hershberger assay: evaluation of immunohistochemical and morphometric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of YK11 and LGD-4033 on Muscle Hypertrophy
For Research, Scientific, and Drug Development Professionals
Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals only. YK11 and LGD-4033 are investigational compounds and are not approved for human consumption. Their use can have significant health risks and legal implications. This document is for informational purposes only and does not constitute medical advice.
Introduction
Selective Androgen Receptor Modulators (SARMs) have been a significant area of research for conditions associated with muscle wasting, such as sarcopenia and cachexia. Among the numerous compounds synthesized, LGD-4033 (Ligandrol) has emerged as a prototypical nonsteroidal SARM, known for its high affinity and selectivity for the androgen receptor (AR) in muscle and bone.[1][2] In parallel, this compound, a steroidal compound, has garnered attention for its unique dual mechanism of action, functioning as both a partial agonist of the androgen receptor and a myostatin inhibitor.[3][4] This guide provides a head-to-head comparison of this compound and LGD-4033, focusing on their effects on muscle hypertrophy, supported by available preclinical data.
Mechanism of Action
The primary difference in the hypertrophic potential of this compound and LGD-4033 lies in their distinct molecular mechanisms.
LGD-4033: As a classic nonsteroidal SARM, LGD-4033 binds to the androgen receptor with high affinity (Ki of ~1 nM) and selectivity.[5][6] Upon binding, it stimulates anabolic activity in muscle and bone tissue while having minimal effect on androgenic tissues like the prostate.[7][8] This tissue selectivity is the hallmark of SARMs, aiming to provide the therapeutic benefits of androgens with an improved safety profile.[1][5] The anabolic effects are achieved through the modulation of gene transcription, leading to increased protein synthesis and muscle growth.[7]
This compound: this compound presents a more complex, dual-action mechanism.[9]
-
Partial Androgen Receptor Agonism: this compound is a steroidal SARM that acts as a partial agonist of the androgen receptor.[4][10] It binds to the AR and induces myogenic differentiation.[11][12] However, it does so without inducing the N/C terminal interaction required for full AR activation, which distinguishes it from traditional androgens like dihydrotestosterone (DHT).[11][13]
-
Myostatin Inhibition via Follistatin: The most notable characteristic of this compound is its ability to significantly increase the expression of Follistatin (Fst).[10][11] Follistatin is a potent endogenous inhibitor of Myostatin, a protein that negatively regulates muscle growth.[3][9] By inhibiting myostatin, this compound may allow for a greater degree of muscle hypertrophy than would be possible through AR agonism alone.[3][10] In vitro studies have confirmed that the myogenic effects of this compound are reversed by an anti-Follistatin antibody, highlighting the critical role of this pathway.[10][11]
Signaling Pathway Diagrams
DOT script for LGD-4033 Signaling Pathway
References
- 1. LGD-4033 - Selective Androgen Receptor Modulator (SARM) - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 8. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 9. swolverine.com [swolverine.com]
- 10. moreplatesmoredates.com [moreplatesmoredates.com]
- 11. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Assessing the Long-Term Effects of YK11 in Animal Models: A Comparative Guide
A critical review of the existing preclinical data on YK11 reveals a significant gap in our understanding of its long-term effects. While lauded in non-scientific circles for its potent anabolic activity, the current body of scientific evidence is limited to short-term in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with other well-researched Selective Androgen Receptor Modulators (SARMs), highlighting the disparity in available long-term animal model data and underscoring the need for further investigation.
Executive Summary
This compound is a unique steroidal SARM that also functions as a myostatin inhibitor by increasing the expression of follistatin.[1][2][3] This dual mechanism of action has generated considerable interest in its potential for promoting muscle growth. However, a thorough review of published scientific literature indicates a complete absence of long-term studies in animal models to substantiate these claims and evaluate its safety profile over extended periods. The longest animal study to date is a 5-week investigation in rats, which primarily focused on the neurochemical effects in the hippocampus.[4] In stark contrast, other SARMs such as Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140) have been evaluated in longer-term animal studies, providing more substantial, albeit still incomplete, data on their efficacy and safety.
This guide will summarize the available quantitative data from the short-term this compound studies and compare it with the longer-term findings for other prominent SARMs. Detailed experimental protocols for key studies are provided to aid researchers in designing future long-term investigations into this compound.
Comparative Data on this compound and Other SARMs
The following tables summarize the quantitative data from key animal and human studies on this compound and comparator SARMs. A significant disparity in the duration of these studies is evident, limiting direct comparisons of long-term efficacy and safety.
Table 1: Effects of this compound on Muscle Mass in a Short-Term Sepsis Mouse Model
| Compound | Duration | Animal Model | Dosage | Key Findings |
| This compound | 10 Days | Sepsis-induced muscle atrophy in male BALB/c mice | 350 mg/kg and 700 mg/kg (oral) | Prevented loss of muscle mass and increased total body weight compared to the sepsis control group.[5][[“]] |
Table 2: Effects of Comparator SARMs on Muscle and Bone in Longer-Term Studies
| Compound | Duration | Animal/Human Model | Dosage | Key Findings |
| Ostarine (MK-2866) | 12 Weeks | Healthy elderly men and postmenopausal women | 3 mg/day (oral) | Increased total lean body mass by 1.4 kg compared to placebo; improved stair climb speed and power.[7][8] |
| Ostarine (MK-2866) | 18 Weeks | Orchiectomized male Sprague Dawley rats | 0.4 mg/kg/day (in diet) | Prevented osteoporotic changes in cortical and trabecular bone.[9] |
| Ligandrol (LGD-4033) | 8 Weeks | Healthy male Wistar rats | 0.4 mg/kg/day (oral) | Increased grip strength; however, it reduced submaximal endurance and maximal oxygen consumption.[10][11] |
| Testolone (RAD-140) | 10 Weeks | Young and adult female mice | 5 mg/kg (oral) | Did not improve strength and increased frailty status and mortality risk.[12][13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the current state of research, the following diagrams illustrate the signaling pathway of this compound and the comparative experimental timelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Follistatin-Like Proteins: Structure, Functions and Biomedical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OhioLINK ETD: Brown, Austin Michael [etd.ohiolink.edu]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. biospace.com [biospace.com]
- 9. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligandrol lowers endurance and negatively affects lipid and hormonal profile of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of YK11: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of YK11, a synthetic, steroidal selective androgen receptor modulator (SARM) used in research settings.[1] As an experimental compound not approved for human use, this compound should be handled with caution, and its disposal must adhere to rigorous safety protocols.[1][2]
This compound Chemical and Physical Properties
A summary of this compound's key properties is presented below to inform safe handling and disposal decisions.
| Property | Data |
| CAS Number | 1370003-76-1[1][2][3] |
| Molecular Formula | C25H34O6[1][2][3] |
| Molecular Weight | 430.54 g/mol [1][4] |
| Appearance | White to pale yellow crystalline solid or powder[2][3] |
| Solubility | Water: Very slightly soluble (0.13 g/L at 25°C)[3] Organic Solvents: Soluble in ethanol, methanol, acetonitrile, and DMSO[2][3] |
| Storage | Store at -20°C for long-term stability (≥4 years)[2][4] |
Core Principles of this compound Waste Management
While one Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), other sources recommend it be considered hazardous until more information is available.[2] Given its potent biological activity as a SARM, a cautious approach is paramount.[5] The overriding principle for managing laboratory waste is that a comprehensive disposal plan must be formulated before any research activity begins.[6]
The recommended strategy for this compound waste is to treat it as hazardous chemical waste. This involves segregation at the point of generation and disposal via your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6][7][8]
Under no circumstances should this compound waste be disposed of down the sanitary sewer or in regular trash without explicit approval from institutional EHS personnel. The compound's very low water solubility and biological potency make it unsuitable for sewer disposal.[3][7][9]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, ensure you are wearing appropriate PPE, including:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Segregate this compound Waste Streams
Proper segregation prevents accidental reactions and ensures compliant disposal. Use dedicated, clearly marked containers for each waste stream.
-
Solid Waste:
-
Items: Contaminated PPE (gloves, disposable lab coats), weigh boats, paper towels, and vials containing residual powder.
-
Procedure: Collect all solid waste in a designated, sealable container or a heavy-duty plastic bag clearly labeled for this compound solid waste.
-
-
Liquid Waste:
-
Items: Solutions containing this compound dissolved in organic solvents (e.g., DMSO, ethanol).
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Items: Needles, syringes, or glass Pasteur pipettes used to handle this compound solutions.
-
Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
Step 3: Label Waste Containers Correctly
Proper labeling is a critical safety and regulatory requirement.
-
Procedure:
-
Affix a "Hazardous Waste" label to each waste container.
-
Clearly write "this compound Waste" on the label.
-
List all chemical constituents, including solvents, and their approximate concentrations. For example: "this compound in DMSO (~1 mg/mL)."
-
Indicate the date when waste was first added to the container.
-
Step 4: Store Waste Securely
-
Procedure:
-
Store sealed waste containers in a designated, secure secondary containment unit (e.g., a chemical-resistant tray or bin).
-
Keep the waste storage area near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the storage location is away from drains, heat sources, and incompatible chemicals.
-
Step 5: Arrange for Final Disposal
-
Procedure:
-
Once a waste container is full or is no longer needed, arrange for its collection.
-
Contact your institution's EHS department or follow its established procedures to submit a request for chemical waste pickup.[8]
-
Do not allow waste to accumulate for extended periods.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. medkoo.com [medkoo.com]
- 5. usada.org [usada.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. mtu.edu [mtu.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Handling of YK11: A Guide for Laboratory Professionals
For research personnel and drug development scientists, the proper handling of investigational compounds like YK11 is paramount to ensure personal safety and maintain experimental integrity. this compound is a synthetic steroidal selective androgen receptor modulator (SARM) and, as with many research chemicals, its full toxicological profile is not yet completely understood.[1][2][3] Therefore, a cautious approach, adhering to established laboratory safety protocols for hazardous materials, is essential. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound in a research setting.
Personal Protective Equipment (PPE)
Given that this compound is typically supplied as a crystalline solid or powder, the primary risks of exposure are through inhalation of airborne particles, dermal contact, and accidental ingestion.[1] A comprehensive PPE strategy is the first line of defense.
Recommended PPE for Handling this compound Powder:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potent compounds. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from airborne powder and potential splashes during solution preparation. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes the risk of inhaling fine particles of the compound, especially when weighing or transferring powder. |
| Body Protection | Dedicated Laboratory Coat | Prevents contamination of personal clothing and skin. Should be removed before leaving the designated work area. |
Note: A Safety Data Sheet (SDS) for this compound from one supplier states that due to a lack of testing, no specific recommendation for glove material can be provided. Therefore, selecting gloves known for broad chemical resistance, such as nitrile or neoprene, and exercising rigorous handling discipline are critical.
Operational Plan for Safe Handling
A structured workflow is crucial to minimize the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood. Ensure all necessary equipment (e.g., microbalance, spatulas, weigh boats, solvent vials) is clean and readily accessible within the designated area.
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, then respirator, followed by eye protection, and finally, gloves (don the outer pair just before handling the compound).
-
Weighing and Aliquoting:
-
Perform all manipulations of this compound powder within the containment hood to control airborne particles.
-
Use dedicated, clearly labeled tools for handling this compound.
-
Weigh the desired amount of this compound powder on a weigh boat.
-
Carefully transfer the powder to the appropriate vessel for dissolution or storage.
-
-
Solution Preparation: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[1][4] When dissolving the powder:
-
Add the solvent slowly to the vessel containing the this compound powder to avoid splashing.
-
Cap the vessel securely and mix using a vortex or sonicator until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean all dedicated equipment thoroughly after use.
-
Wipe down the work surface within the containment hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. Remove the outer pair of gloves first, followed by the lab coat, eye protection, respirator, and finally the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after handling.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Stream Management:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in regular trash or down the drain. |
| Contaminated Consumables (e.g., gloves, weigh boats, pipette tips) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office. |
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical flow of operations to ensure safety at each step of the process.
By adhering to these stringent safety and logistical protocols, researchers can mitigate the potential risks associated with handling this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work with a new compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
